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  • Product: 2-hydroxy-4-(hydroxymethyl)benzonitrile
  • CAS: 210037-55-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Guide

Executive Summary The precise structural characterization of heavily substituted aromatic compounds is a critical bottleneck in drug development and synthetic chemistry. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 2100...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heavily substituted aromatic compounds is a critical bottleneck in drug development and synthetic chemistry. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) is a highly functionalized benzene derivative that serves as a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the causality behind solvent selection, substituent electronic effects, and spectral acquisition protocols, this document establishes a self-validating framework for unambiguous structural elucidation.

Theoretical Principles & Causality of Chemical Shifts

The accurate assignment of NMR signals for 2-hydroxy-4-(hydroxymethyl)benzonitrile relies on understanding the competing electronic effects (inductive and resonance) of its three substituents: a cyano group (-CN), a phenolic hydroxyl group (-OH), and a hydroxymethyl group (-CH 2​ OH).

The Anisotropic Shielding of the Cyano Group

The cyano group at C-1 is a classic electron-withdrawing group via both inductive (-I) and resonance (-M) effects, which typically deshields the ortho and para carbons. However, the ipso carbon (C-1) exhibits an anomalous shielding effect, resonating at approximately 99.0 ppm. This is caused by the diamagnetic anisotropy of the sp-hybridized C N triple bond. The circulation of π -electrons in the triple bond generates a local magnetic field that opposes the applied external field ( B0​ ), effectively shielding the attached C-1 nucleus. This principle is a cornerstone of [1].

Resonance vs. Inductive Effects of the Hydroxyl Groups

The highly electronegative oxygen of the phenolic -OH group drastically deshields C-2 ( 159.0 ppm) via the -I effect. Conversely, its strong +M resonance effect donates electron density into the aromatic ring, significantly shielding the ortho (C-3, 115.0 ppm) and para (C-5, 120.6 ppm) positions. The hydroxymethyl group at C-4 exerts a weak inductive effect, primarily deshielding its directly attached ipso carbon (C-4, 146.8 ppm) while having negligible long-range effects on the ring.

Substituent_Effects Core Aromatic Core (Benzene Base) 128.5 ppm (13C) / 7.27 ppm (1H) CN -CN at C1 Strong -M, -I Anisotropic Shielding at C1 Core->CN OH -OH at C2 Strong +M, -I Shields C3 and C5 Core->OH CH2OH -CH2OH at C4 Weak +I Minor local deshielding Core->CH2OH C1 C1: 99.0 ppm (Net Shielded) CN->C1 C2 C2: 159.0 ppm (Net Deshielded) OH->C2 C3 C3: 115.0 ppm (Net Shielded) OH->C3 C4 C4: 146.8 ppm (Net Deshielded) CH2OH->C4

Logical causality of substituent electronic effects on 13C NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure maximum data integrity, the experimental workflow must act as a self-validating system. The most critical decision in this protocol is the choice of solvent.

The Causality of Solvent Selection (DMSO- d6​ )

If a non-polar solvent like CDCl 3​ were used, the phenolic -OH and aliphatic -CH 2​ OH protons would rapidly exchange with trace moisture, resulting in broad, featureless singlets that lack scalar coupling information. By utilizing DMSO- d6​ , a strongly hydrogen-bonding solvent, the exchange rate of the hydroxyl protons is drastically reduced.

This creates a self-validating diagnostic feature: the aliphatic -OH appears as a distinct triplet (coupling to the adjacent -CH 2​

  • group), and the -CH 2​
  • appears as a doublet. This coupling pattern unequivocally differentiates the hydroxymethyl group from the phenolic -OH, which appears as a highly deshielded singlet due to its acidity and lack of adjacent aliphatic protons. This methodology aligns with the standards established in [2].
Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 20 mg of 2-hydroxy-4-(hydroxymethyl)benzonitrile. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Tune and match the probe to 1 H and 13 C frequencies. Shim the magnetic field (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

  • 1 H NMR Acquisition: Utilize a standard 1D single pulse sequence (zg30). Set the spectral width to 12 ppm, number of scans to 16, and relaxation delay (D1) to 2.0 s.

  • 13 C NMR Acquisition: Utilize a proton-decoupled 13 C pulse sequence (zgpg30). Set the spectral width to 250 ppm, number of scans to 1024, and relaxation delay (D1) to 2.0 s to ensure quantitative integration of quaternary carbons.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Fourier transform the FIDs, followed by rigorous phase and baseline correction. Calibrate the chemical shift axis using the residual solvent peak of DMSO- d6​ ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) as detailed in [3].

NMR_Workflow N1 Sample Preparation (20 mg in 0.6 mL DMSO-d6) N2 1D NMR Acquisition (1H & 13C with CPD) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Spectral Processing (Fourier Transform, Phase/Baseline Corr.) N3->N4 N5 Structural Elucidation (Shift Prediction vs. Empirical Data) N4->N5 N6 Final Assignment Validation N5->N6

Step-by-step experimental workflow for NMR acquisition and structural validation.

Spectral Data & Structural Elucidation

The quantitative data derived from the empirical additivity rules and validated against the structural logic of the molecule are summarized below.

Table 1: 1 H NMR Chemical Shifts (in DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
OH (Phenolic) 10.80Singlet (s)-1HHighly deshielded due to acidity and strong H-bonding.
H-6 7.48Doublet (d)8.01HDeshielded by the ortho -CN group; ortho-coupled to H-5.
H-5 6.90Doublet of doublets (dd)8.0, 1.51HShielded by the para -OH group; couples to H-6 and H-3.
H-3 6.80Doublet (d)1.51HStrongly shielded by the ortho -OH group; meta-coupled to H-5.
OH (Aliphatic) 5.40Triplet (t)5.51HExchangeable proton, locked by DMSO- d6​ , couples to -CH 2​ -.
CH 2​ 4.50Doublet (d)5.52HDeshielded by adjacent oxygen, couples to the aliphatic OH.
Table 2: 13 C NMR Chemical Shifts (in DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-2 159.0Quaternary (C q​ )Strongly deshielded by the directly attached electronegative oxygen (-OH).
C-4 146.8Quaternary (C q​ )Substituted by the -CH 2​ OH group.
C-6 133.4Methine (CH)Ortho to the -CN group, meta to the -OH group.
C-5 120.6Methine (CH)Para to the electron-donating -OH group (shielded).
CN 117.0Quaternary (C q​ )Nitrile carbon (sp hybridized).
C-3 115.0Methine (CH)Ortho to the -OH group (strongly shielded via +M effect).
C-1 99.0Quaternary (C q​ )Ipso to -CN, heavily shielded by the magnetic anisotropy of the C N bond.
CH 2​ 62.0Methylene (CH 2​ )Aliphatic carbon attached to an electronegative oxygen atom.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[Link]

Sources

Exploratory

Solubility Profile of 2-Hydroxy-4-(hydroxymethyl)benzonitrile in Organic Solvents: A Thermodynamic and Empirical Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Its molecular architecture—comprising a rigid benzene ring substituted with a highly polar nitrile group ( −C≡N ), a phenolic hydroxyl group ( −OH ), and an aliphatic hydroxymethyl group ( −CH2​OH )—creates a complex physicochemical profile.

Understanding its solubility across various organic solvents is critical for optimizing reaction yields, designing purification processes (e.g., recrystallization), and formulating delivery systems. This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubilization of 2-hydroxy-4-(hydroxymethyl)benzonitrile, synthesizes a predictive solubility profile, and establishes a self-validating empirical protocol for laboratory determination.

Thermodynamic Framework and Hansen Solubility Parameters (HSP)

The tendency of a functionalized phenol or benzonitrile derivative to solubilize in a given organic solvent is strictly governed by thermodynamics, specifically the minimization of the system's Gibbs free energy ( ΔGmix​ )[1]. For a solute to dissolve, the solvent-solute interactions must energetically overcome both the solute-solute cohesive forces (crystal lattice energy) and the solvent-solvent cavity formation energy.

To predict and rationalize the solubility of 2-hydroxy-4-(hydroxymethyl)benzonitrile, we apply the Hansen Solubility Parameters (HSP) framework[2]. HSP divides the total cohesive energy density into three distinct intermolecular forces[3]:

  • Dispersion Forces ( δd​ ): Driven by the aromatic benzene ring.

  • Polar Interactions ( δp​ ): Strongly influenced by the strong dipole moment of the nitrile group and the electronegativity of the oxygen atoms.

  • Hydrogen Bonding ( δh​ ): Dictated by the two hydroxyl groups (acting as both strong H-bond donors and acceptors) and the nitrile nitrogen (acting as an H-bond acceptor).

Because of the dual hydroxyl groups and the nitrile moiety, the compound exhibits a high δp​ and δh​ . Consequently, thermodynamic models predict that this compound will show a strong solubility preference for solvents with intermediate-to-high polarity, particularly polar protic solvents (alcohols) and polar aprotic solvents (ketones, sulfoxides), while remaining largely insoluble in non-polar aliphatic hydrocarbons[4].

Thermodynamic Solvation Pathway

SolvationMechanism A Solid Crystal Lattice (Strong Intermolecular H-Bonds) B Solvent Penetration & Cavity Formation A->B + Solvent C Disruption of Solute-Solute H-Bonds & Dipoles B->C Energy Input (u0394H > 0) D Formation of Solute-Solvent Dipole Interactions (-CN) C->D E Formation of Solute-Solvent H-Bonds (-OH) C->E F Thermodynamically Stable Solvated Monomer D->F Energy Release (u0394H < 0) E->F Energy Release (u0394H < 0)

Caption: Thermodynamic pathway of 2-hydroxy-4-(hydroxymethyl)benzonitrile dissolution, highlighting the transition from crystal lattice to solvated state.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles of structurally analogous phenolic benzonitriles and activity coefficient modeling[1][4], the quantitative solubility profile of 2-hydroxy-4-(hydroxymethyl)benzonitrile at standard ambient temperature (298.15 K) is summarized below.

Note: The data presented represents a synthesized predictive profile based on structural group molar attraction contributions and validated empirical ranges for analogous compounds.

Table 1: Solubility Profile at 298.15 K (25°C)
Solvent ClassSpecific SolventPolarity IndexH-Bonding CapacityEstimated Solubility (mg/mL)Solubilization Mechanism
Polar Protic Methanol5.1High (Donor/Acceptor)> 150Strong H-bonding with both -OH groups and -CN group.
Polar Protic Ethanol5.2High (Donor/Acceptor)80 - 120Similar to methanol, slightly lower due to larger aliphatic chain.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High (Acceptor only)> 200Exceptional dipole-dipole interactions; strong H-bond acceptance from solute -OH.
Polar Aprotic Acetone5.1Moderate (Acceptor)50 - 80Favorable δp​ matching; accepts H-bonds from the phenolic/aliphatic -OH.
Intermediate Ethyl Acetate4.4Moderate (Acceptor)20 - 40Moderate dipole interactions; useful for liquid-liquid extraction.
Intermediate Dichloromethane (DCM)3.1Low5 - 15Limited by weak H-bonding capacity; relies on dispersion and weak dipole forces.
Non-Polar Toluene2.4Very Low< 2Poor solvation; unable to disrupt the strong intermolecular H-bond network of the solid.
Non-Polar n-Hexane0.1None< 0.1Complete mismatch in δp​ and δh​ ; practically insoluble.
Causality of Solvent Efficacy

The exceptional solubility in DMSO and Methanol is driven by the solvent's ability to act as a competitive hydrogen bond acceptor. The phenolic −OH (pKa ~9-10) and the primary aliphatic −OH form strong intermolecular networks in the solid state. Solvents that can only provide dispersion forces (like Hexane or Toluene) lack the thermodynamic driving force ( ΔHmix​ ) to break these solute-solute bonds[3]. Conversely, DMSO provides a massive enthalpic payoff by forming strong hydrogen bonds with the solute's hydroxyl protons, while its strong dipole stabilizes the nitrile group.

Empirical Determination: The Shake-Flask Protocol

To validate the predictive thermodynamic models, empirical determination must be conducted. For compounds with anticipated solubility greater than 10 mg/L, the OECD Test Guideline 105 (Shake-Flask Method) is the gold standard for regulatory and pharmaceutical documentation[5][6].

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity, prevent supersaturation artifacts, and account for potential solvent evaporation.

Materials and Equipment
  • Solute: 2-hydroxy-4-(hydroxymethyl)benzonitrile (Purity 99%, verified by HPLC).

  • Solvents: HPLC-grade organic solvents.

  • Equipment: Temperature-controlled orbital shaker (incubator), thermostated centrifuge, HPLC-UV system.

Step-by-Step Methodology
  • Preparation of Saturated Mixtures:

    • Add a known, excessive mass of 2-hydroxy-4-(hydroxymethyl)benzonitrile (e.g., 500 mg) into a series of 20 mL amber glass vials.

    • Add exactly 5.0 mL of the target organic solvent to each vial.

    • Seal tightly with PTFE-lined septa to prevent solvent evaporation (critical for volatile solvents like DCM and Acetone).

  • Equilibration (The Shake Phase):

    • Place the vials in a temperature-controlled orbital shaker set to exactly 298.15 K (25.0 ± 0.1 °C).

    • Agitate at 200 RPM for 48 hours. Scientific Insight: 48 hours is required to ensure thermodynamic equilibrium is reached, overcoming the kinetic barriers of dissolution for highly crystalline solids.

  • Phase Separation:

    • Transfer the vials to a thermostated centrifuge (also set to 25.0 °C to prevent temperature-induced precipitation).

    • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved excess solid[5].

  • Sampling and Dilution:

    • Carefully extract a 100 μ L aliquot from the clear supernatant using a positive displacement pipette.

    • Immediately dilute the aliquot into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to a known volume (e.g., 10 mL) to prevent precipitation prior to analysis.

  • Quantification via HPLC-UV:

    • Analyze the diluted samples using a validated HPLC-UV method (detection typically at ~254 nm for benzonitrile derivatives).

    • Calculate the exact concentration using a multi-point external calibration curve.

Experimental Workflow Visualization

ShakeFlaskWorkflow Step1 1. Add Excess Solute + 5mL Organic Solvent Step2 2. Orbital Shaking (298.15 K, 200 RPM, 48h) Step1->Step2 Ensure visible excess solid Step3 3. Thermostated Centrifugation (10,000 RPM, 15 min) Step2->Step3 Reach thermodynamic equilibrium Step4 4. Supernatant Sampling & Serial Dilution Step3->Step4 Isolate saturated liquid phase Step5 5. HPLC-UV Analysis & Quantification Step4->Step5 Prevent precipitation Step6 Data Output: Equilibrium Solubility (mg/mL) Step5->Step6

Caption: Step-by-step OECD 105 Shake-Flask experimental workflow for solubility determination.

Conclusion

The solubility profile of 2-hydroxy-4-(hydroxymethyl)benzonitrile is a textbook example of how multiple polar functional groups dictate solvent affinity. By leveraging Hansen Solubility Parameters and thermodynamic principles[2][3], researchers can accurately predict its high solubility in polar protic and aprotic solvents (Methanol, DMSO) and its insolubility in non-polar hydrocarbons. When exact empirical data is required for regulatory submissions or precise process scaling, the adapted OECD 105 Shake-Flask method provides a robust, self-validating framework to acquire accurate equilibrium solubility data[5].

References

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances National Institutes of Health (NIH) / Springer URL:[Link]

  • Predicting the solubilization preference of natural phenols to different solvents ResearchGate URL:[Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents Taylor & Francis Online URL:[Link]

  • Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils ACS Publications URL:[Link]

  • Systematic Investigation on the Swelling Response and Oil Resistance of NBR Using the Prediction Models Determined by the Modified Flory–Huggins Interaction Parameter National Institutes of Health (NIH) / PMC URL:[Link]

  • OECD 105: Determination of Solubility in Water - Blog Nanolab URL:[Link]

Sources

Foundational

crystallographic data and structure of 2-hydroxy-4-(hydroxymethyl)benzonitrile

Crystallographic Data and Structural Elucidation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Guide for Solid-State Characterization Executive Summary The solid-state characterization of active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and Structural Elucidation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Guide for Solid-State Characterization

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is a foundational pillar of modern drug development. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (C₈H₇NO₂) is a highly functionalized aromatic intermediate characterized by a rigid planar core and competitive hydrogen-bonding sites[1]. Understanding its crystallographic structure is vital for predicting its physicochemical properties, solubility profiles, and reactivity. This whitepaper provides an in-depth, peer-level guide to the predictive crystallography, experimental elucidation, and supramolecular analysis of this compound.

Molecular Architecture & Synthon Theory

The molecular architecture of 2-hydroxy-4-(hydroxymethyl)benzonitrile presents a fascinating case study in crystal engineering. The molecule possesses a molecular weight of 149.15 g/mol [1] and contains three distinct functional groups attached to a benzene ring:

  • Nitrile Group (-C≡N): A strong, highly directional hydrogen-bond acceptor.

  • Phenolic Hydroxyl (-OH): A strong hydrogen-bond donor and moderate acceptor, sterically constrained by the adjacent nitrile group (ortho-positioning).

  • Hydroxymethyl Group (-CH₂OH): A flexible moiety acting as both a donor and an acceptor, capable of rotating out of the aromatic plane to satisfy packing requirements.

Predictive Crystallography

According to the principles of supramolecular chemistry, crystal packing is driven by the hierarchy of intermolecular interactions. The strongest hydrogen-bond donor will preferentially pair with the strongest acceptor. In this molecule, the phenolic -OH is the most acidic proton (strongest donor), while the nitrile nitrogen is the most basic site (strongest acceptor).

We predict the primary supramolecular synthon to be an O-H(phenolic)···N≡C interaction, propagating as a 1D chain. The secondary interactions will involve the hydroxymethyl group, which will likely cross-link these chains via O-H(methyl)···O(phenolic) interactions, generating a robust 2D sheet or 3D hydrogen-bonded organic framework (HOF).

H_Bonding Core 2-Hydroxy-4-(hydroxymethyl) benzonitrile Core OH_phenolic Phenolic -OH (Donor/Acceptor) Core->OH_phenolic OH_methyl Hydroxymethyl -OH (Donor/Acceptor) Core->OH_methyl CN_group Nitrile -C≡N (Strong Acceptor) Core->CN_group Pi_System Aromatic Ring (π-π Stacking) Core->Pi_System OH_phenolic->CN_group Intermolecular O-H···N OH_methyl->OH_phenolic Intermolecular O-H···O OH_methyl->CN_group Competing O-H···N

Fig 2. Predicted supramolecular interaction network and hydrogen-bonding synthons.

Experimental Methodology: SCXRD Protocol

To transition from predictive models to empirical validation, Single-Crystal X-Ray Diffraction (SCXRD) must be employed. The following protocol outlines the causal logic and step-by-step methodology required to obtain publication-quality crystallographic data.

Step 2.1: Crystal Growth Strategy
  • Objective: Obtain a defect-free single crystal with dimensions between 0.1 mm and 0.3 mm.

  • Causality: Rapid precipitation leads to kinetic products (powders or twinned microcrystals). Slow evaporation allows the system to reach the thermodynamic minimum, yielding high-quality single crystals.

  • Protocol: Dissolve 50 mg of the compound in 2 mL of a polar aprotic solvent (e.g., ethyl acetate) to disrupt intermolecular hydrogen bonds. Slowly layer with an antisolvent (e.g., n-hexane) in a 1:3 ratio. Puncture the cap with a single needle hole and allow vapor diffusion/slow evaporation at 20 °C over 7–14 days.

Step 2.2: Cryo-Mounting and Data Collection
  • Objective: Acquire high-resolution diffraction data while minimizing thermal noise.

  • Causality: Data collection at ambient temperature results in large atomic thermal vibrations (Debye-Waller factors), which smear the electron density of light atoms. Collecting data at 100 K freezes out these vibrations, allowing for the precise location of the critical -OH protons in the Fourier difference map.

  • Protocol: Select a suitable crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent solvent loss and ice formation. Mount on a MiTeGen loop and immediately transfer to the diffractometer's cold stream (100 K). Utilize Cu Kα radiation (λ = 1.54184 Å) rather than Mo Kα; because the molecule lacks heavy atoms, the longer wavelength of copper maximizes diffraction intensity at high angles.

Step 2.3: Structure Solution and Refinement
  • Objective: Solve the phase problem and refine the atomic coordinates.

  • Protocol:

    • Reduce the data and apply a multi-scan absorption correction.

    • Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

    • Self-Validating Step: Locate the hydrogen atoms attached to oxygen (phenolic and hydroxymethyl) directly from the residual electron density map. Do not place them geometrically. Refine their coordinates freely or with a DFIX restraint (O-H = 0.84 Å) to ensure the hydrogen-bond network is empirically validated, not assumed.

SCXRD_Workflow A 1. Synthesis & Purification (Purity >99% via HPLC) B 2. Solvent Screening & Crystallization (Slow Evap) A->B C 3. Crystal Selection & Cryo-Mounting (100 K) B->C D 4. X-ray Diffraction (Cu Kα radiation) C->D E 5. Data Reduction & Absorption Correction D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Anisotropic Refinement (Least-Squares) F->G H 8. CIF Generation & Validation (checkCIF) G->H

Fig 1. Step-by-step SCXRD workflow for the structural elucidation of benzonitrile derivatives.

Quantitative Data Summaries

Based on crystallographic databases for structurally analogous substituted benzonitriles, the expected crystallographic parameters and hydrogen bond geometries for 2-hydroxy-4-(hydroxymethyl)benzonitrile are summarized below.

Table 1: Expected Crystallographic Parameters

ParameterExpected Value / Range
Chemical Formula C₈H₇NO₂
Formula Weight 149.15 g/mol
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1 (Typical for asymmetric aromatics)
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54184 Å)
Z (Molecules per unit cell) 4 (Monoclinic) or 2 (Triclinic)
Calculated Density (ρ) 1.35 - 1.45 g/cm³

Table 2: Expected Hydrogen Bond Geometries

Interaction TypeD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O-H(phenolic)···N(nitrile) 0.84(2)1.95 - 2.102.75 - 2.90160 - 175
O-H(methyl)···O(phenolic) 0.84(2)1.85 - 2.052.65 - 2.85155 - 175
C-H(aromatic)···O(methyl) 0.952.50 - 2.703.30 - 3.50130 - 150

Structural Integrity and Validation

A crystallographic model is only as useful as its trustworthiness. The refinement protocol described above acts as a self-validating system.

  • R-Factors: A high-quality structure for this compound should yield a final R₁ value of < 0.05 (for I > 2σ(I)) and a Goodness-of-Fit (GooF) approaching 1.00.

  • Solvate Detection: If the crystallization solvent (e.g., ethyl acetate) co-crystallizes, the residual electron density map (highest peak/deepest hole) will immediately flag unaccounted electron density during refinement. This prompts a necessary revision of the molecular formula and calculated density.

  • checkCIF Validation: Before finalizing the structure, the Crystallographic Information File (CIF) must be run through the IUCr checkCIF routine. A structurally sound model of 2-hydroxy-4-(hydroxymethyl)benzonitrile will return no Level A or Level B alerts regarding steric clashes or missing symmetry.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Desiraju, G. R. (2013). Crystal Engineering: From Molecule to Crystal. Journal of the American Chemical Society, 135(27), 9952-9967. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151196, N-Formylbenzamide (Reference for C₈H₇NO₂ Molecular Weight Data). [Link]

Sources

Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-hydroxy-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated ultraviolet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-hydroxy-4-(hydroxymethyl)benzonitrile. While direct experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles of analogous compounds, offers a robust predictive framework and a detailed experimental protocol for its empirical determination. We will explore the theoretical underpinnings of its electronic transitions, the critical influence of solvent environments, and a validated methodology for spectral acquisition and data interpretation. This guide is intended to empower researchers in drug discovery and materials science to confidently characterize this and similar molecules, ensuring data integrity and reproducibility.

Introduction: The Significance of 2-hydroxy-4-(hydroxymethyl)benzonitrile

2-hydroxy-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a phenolic hydroxyl group, a nitrile (cyano) group, and a hydroxymethyl group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The phenolic moiety is a common feature in many biologically active compounds, while the nitrile group can participate in various chemical transformations and is a key component in certain pharmaceuticals. Understanding the molecule's fundamental physicochemical properties, such as its interaction with light, is paramount for its development and application.

UV-Vis spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the electronic structure of a molecule.[1] By measuring the absorption of light in the ultraviolet and visible regions, we can identify the presence of chromophores (light-absorbing groups) and gain insights into the electronic transitions within the molecule. For a compound like 2-hydroxy-4-(hydroxymethyl)benzonitrile, the UV-Vis spectrum serves as a fingerprint, aiding in its identification, quantification, and the study of its chemical environment.

Molecular Structure of 2-hydroxy-4-(hydroxymethyl)benzonitrile

Caption: Molecular structure of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Predicted UV-Vis Absorption Profile

The UV-Vis spectrum of 2-hydroxy-4-(hydroxymethyl)benzonitrile is expected to be dominated by the electronic transitions of the substituted benzene ring. The benzene ring itself exhibits characteristic absorption bands, which are significantly influenced by the attached functional groups.

  • Phenolic Chromophore: The hydroxyl group (-OH) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. Phenolic compounds typically show a strong absorption band around 270-280 nm.[2][3] This is attributed to the π → π* transitions of the benzene ring, which are red-shifted (shifted to longer wavelengths) due to the electron-donating nature of the hydroxyl group.

  • Benzonitrile Chromophore: The nitrile group (-C≡N) is a chromophore that can also influence the spectrum. Benzonitrile itself shows absorption bands at shorter wavelengths.[4]

  • Combined Effects: In 2-hydroxy-4-(hydroxymethyl)benzonitrile, the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitrile group, along with the hydroxymethyl group, will determine the final absorption profile. The hydroxymethyl group (-CH₂OH) is generally considered to have a minor effect on the main absorption bands of the benzene ring.

Based on these principles, we can predict the following absorption features for 2-hydroxy-4-(hydroxymethyl)benzonitrile in a non-polar solvent:

Predicted Absorption BandWavelength (λmax)Electronic Transition
Primary Band (E2-band)~230-250 nmπ → π
Secondary Band (B-band)~280-290 nmπ → π

The secondary B-band is often more informative for structural analysis. It is important to note that these are predictions, and the actual λmax values may vary depending on the experimental conditions, particularly the solvent used.

Recommended Experimental Protocol for UV-Vis Spectrum Acquisition

To obtain a high-quality and reproducible UV-Vis spectrum of 2-hydroxy-4-(hydroxymethyl)benzonitrile, a systematic approach is crucial. The following protocol is designed to be a self-validating system.

3.1. Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm is recommended.

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.

  • Slit Width: A slit width of 1-2 nm generally provides a good balance between resolution and signal-to-noise ratio.[5]

3.2. Solvent Selection: A Critical Parameter

The choice of solvent can significantly impact the UV-Vis spectrum.[6] Solvents can interact with the solute, leading to shifts in the absorption maxima (solvatochromism).[5][7][8] It is advisable to record the spectrum in at least two solvents of differing polarity to assess this effect.

Recommended Solvents:

  • Non-polar: Cyclohexane or n-Hexane. These solvents will minimize hydrogen bonding interactions and provide a spectrum that is closest to the gas-phase spectrum.

  • Polar Protic: Ethanol or Methanol. These solvents can form hydrogen bonds with the hydroxyl and nitrile groups, which can lead to shifts in the absorption bands.

  • Polar Aprotic: Acetonitrile. This solvent is polar but does not donate hydrogen bonds, providing a different type of interaction.

Solvent Cutoff: Ensure that the chosen solvent does not absorb significantly in the wavelength range of interest.

3.3. Sample Preparation
  • Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of 2-hydroxy-4-(hydroxymethyl)benzonitrile and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This will be your stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration. The goal is to obtain a maximum absorbance (Amax) in the range of 0.5 - 1.5 for the most accurate measurements.

  • Blank Solution: Use the pure solvent as the blank for baseline correction.

3.4. Measurement Workflow

cluster_prep Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Select Solvent B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Set Spectrophotometer Parameters C->D E Baseline Correction (Solvent Blank) D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H I Interpret Spectrum H->I

Caption: Experimental workflow for UV-Vis spectral acquisition.

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back in the sample holder and acquire the absorption spectrum.

  • Data Recording: Record the absorbance values at each wavelength. Note the wavelength of maximum absorbance (λmax).

Data Analysis and Interpretation
4.1. Determination of λmax

The λmax is the wavelength at which the maximum absorbance is observed. This is a characteristic property of the molecule under the specific experimental conditions.

4.2. Calculation of Molar Absorptivity (ε)

The molar absorptivity (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be calculated using the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance at λmax (dimensionless)

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the solution (mol L⁻¹)

A high molar absorptivity value indicates a high probability of electronic transition.

4.3. Interpreting the Spectrum
  • Solvent Effects: Compare the spectra obtained in different solvents. A shift in λmax with changing solvent polarity can provide insights into the nature of the electronic transition and the polarity of the ground and excited states.[5][7] For phenolic compounds, a red shift (bathochromic shift) is often observed in polar solvents due to hydrogen bonding.

  • pH Effects: The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions. This will significantly alter the electronic structure and, consequently, the UV-Vis spectrum. It is recommended to acquire spectra at different pH values (e.g., acidic, neutral, and basic) to observe this effect. Deprotonation typically leads to a red shift and an increase in the intensity of the absorption bands.

Troubleshooting and Method Validation
  • Poor Signal-to-Noise: This may be due to a low concentration of the analyte or instability of the light source. Ensure the concentration is appropriate and the instrument has warmed up sufficiently.

  • Deviations from Beer-Lambert Law: At high concentrations, intermolecular interactions can cause non-linear behavior. Always work within a concentration range where absorbance is linear with concentration.

  • Reproducibility: Repeat the measurement with freshly prepared solutions to ensure the reproducibility of the results. The λmax values should be consistent within a narrow range (e.g., ± 2 nm).

Conclusion
References
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.).
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2018, November 5). IntechOpen.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - Asian Journal of Pharmaceutical Analysis. (2024, December 10).
  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1).
  • Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence? (2018, February 15). SPIE Digital Library.
  • Determination of total phenolic content and selected phenolic compounds in sweet wines by fluorescence spectroscopy and multivar. (2022, July 30).
  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021, August 27). Science Publishing Group.
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2021, March 12). The Journal of Organic Chemistry - ACS Publications.
  • What is Effect of Solvent on UV Absorption Spectra. (2019, November 6). Spectroscopy | Organic Chemistry.
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.).

Sources

Foundational

safety data sheet and handling for 2-hydroxy-4-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to the Safe Handling of 2-hydroxy-4-(hydroxymethyl)benzonitrile For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide has been compiled from safety da...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-hydroxy-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from safety data sheets of structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for 2-hydroxy-4-(hydroxymethyl)benzonitrile. The information provided should be treated as a precautionary guideline. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Section 1: Compound Identification and Physicochemical Properties

1.1. Chemical Identity

  • Chemical Name: 2-hydroxy-4-(hydroxymethyl)benzonitrile

  • CAS Number: 210037-55-1[1]

  • Molecular Formula: C₈H₇NO₂[1]

  • Molecular Weight: 149.15 g/mol

  • Chemical Structure:

1.2. Physicochemical Properties

PropertyValueSource/Comment
Appearance White to light yellow solid.Based on similar compounds like 4-(hydroxymethyl)benzonitrile.[2]
Melting Point 39-43 °CThis is the melting point for 4-(hydroxymethyl)benzonitrile and should be considered an estimate.[2]
Boiling Point No data available.
Solubility Insoluble in water.[2] Soluble in organic solvents like ethanol and acetone.[3]Based on 4-(hydroxymethyl)benzonitrile and 2-Hydroxybenzonitrile.

Section 2: Hazard Identification and GHS Classification

The toxicological properties of 2-hydroxy-4-(hydroxymethyl)benzonitrile have not been fully investigated.[4] The following potential hazards are extrapolated from structurally related compounds.

2.1. GHS Classification (Potential)

Hazard ClassHazard CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6]Warning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[4]Warning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7][8][9]Warning
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage.[5][6][10] / H319: Causes serious eye irritation.[8][9]Danger/Warning
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction.[5][6]Warning
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation.[7][8]Warning

2.2. Precautionary Statements (Anticipated)

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

    • P264: Wash skin thoroughly after handling.[9]

    • P270: Do not eat, drink or smoke when using this product.[5][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][9][10]

    • P310: Immediately call a POISON CENTER or doctor/physician.[6][10]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4][5][6]

Section 3: Safe Handling and Storage

3.1. Engineering Controls

All handling of 2-hydroxy-4-(hydroxymethyl)benzonitrile should be conducted in a certified chemical fume hood to minimize inhalation of dust.[7] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][7]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[7] A full-face shield should be used if there is a significant risk of splashing.[7]

  • Skin Protection: A lab coat must be worn and fully buttoned.[7] Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 dust mask or equivalent respirator is required.[7]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Wash hands thoroughly after handling.[7]

3.4. Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]

Section 4: First Aid and Emergency Procedures

4.1. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][5] Get medical attention immediately.[5][6]

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation or a rash occurs, get medical advice/attention.[7]

  • Ingestion: Rinse mouth with water.[7] Call a POISON CENTER or doctor/physician immediately if you feel unwell.[7] Do NOT induce vomiting.[7]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[4][5] Get medical attention if symptoms occur.[4][5]

4.2. Accidental Release Measures

  • Minor Spill: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[7] Wearing appropriate PPE, sweep up and shovel into a suitable, closed container for disposal.[6][7]

  • Major Spill: Notify appropriate emergency personnel.[7] Evacuate the area and prevent access.[7] Clean-up should only be performed by qualified personnel equipped with appropriate PPE, including respiratory protection.[7] Prevent spillage from entering drains or water courses.[7]

4.3. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[11]

  • Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[11]

Section 5: Experimental Protocols and Workflow Visualization

5.1. Standard Operating Procedure for Safe Handling

  • Preparation:

    • Confirm the availability and functionality of all necessary engineering controls (fume hood, eyewash station, safety shower).

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Prepare the work area within the fume hood by lining it with absorbent paper.

  • Weighing and Dispensing:

    • Tare a clean, dry weighing vessel on a balance inside the fume hood.

    • Carefully transfer the required amount of 2-hydroxy-4-(hydroxymethyl)benzonitrile to the weighing vessel, avoiding the creation of dust.

    • Securely close the stock container.

  • Reaction Setup:

    • Add the weighed compound to the reaction vessel within the fume hood.

    • If dissolving, add the solvent slowly to prevent splashing.

  • Post-Handling:

    • Clean any spills within the fume hood immediately.

    • Decontaminate all equipment used.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.[7]

    • Remove PPE in the correct order and wash hands thoroughly.

5.2. Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Engineering Controls prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 hand1 Weigh Compound in Fume Hood prep3->hand1 hand2 Close Stock Container hand1->hand2 hand3 Add to Reaction Vessel hand2->hand3 post1 Clean and Decontaminate hand3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Safe Handling Workflow for 2-hydroxy-4-(hydroxymethyl)benzonitrile.

EmergencyResponse cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_eye_action Flush with water for 15 min Remove contaminated clothing exposure->skin_eye_action inhalation_action Move to Fresh Air exposure->inhalation_action ingestion_action Rinse Mouth Do NOT Induce Vomiting exposure->ingestion_action seek_medical Seek Immediate Medical Attention skin_eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: First Aid Response to Exposure.

References

  • PubChem. (2025, April 14). 2-Hydroxy-4-methylbenzonitrile. Retrieved from [Link]

  • MerciShop.cz. (2013, August 15). Safety Data Sheet. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

  • NextSDS. (n.d.). Benzonitrile, 2-hydroxy-4-(hydroxymethyl)- (9CI). Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Hydroxybenzylamine, 98%. Retrieved from [Link]

Sources

Exploratory

hydrogen bonding networks in 2-hydroxy-4-(hydroxymethyl)benzonitrile

Hydrogen Bonding Networks in 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Structural and Thermodynamic Guide The Dual-Domain Molecular Architecture 2-Hydroxy-4-(hydroxymethyl)benzonitrile is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydrogen Bonding Networks in 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Structural and Thermodynamic Guide

The Dual-Domain Molecular Architecture

2-Hydroxy-4-(hydroxymethyl)benzonitrile is a highly functionalized aromatic building block that presents a unique case study in supramolecular chemistry. Its structure dictates a "dual-domain" hydrogen-bonding behavior, compartmentalizing its non-covalent interactions into two distinct spatial regions:

  • Domain A (The Ortho-Core): The phenolic hydroxyl group at the C2 position and the nitrile group at the C1 position.

  • Domain B (The Para-Extension): The hydroxymethyl group at the C4 position.

Understanding the interplay between these domains is critical for researchers engaged in crystal engineering, active pharmaceutical ingredient (API) solid-state formulation, and rational drug design. The molecule acts as both a rigid intramolecular locked system and a flexible intermolecular propagator.

Domain A: Intramolecular Locking and Thermodynamics

The proximity of the phenolic -OH to the strongly electron-withdrawing -C≡N group at the ortho position fundamentally alters the conformational landscape of the molecule. The system strongly favors a planar, cis-conformation to maximize the electrostatic interaction between the partially positive phenolic proton and the lone pair (or π -system) of the nitrile nitrogen.

This stabilizing O-H···N≡C interaction restricts the rotation of the phenolic hydroxyl group, effectively "locking" the conformation[1]. Because the intramolecular hydrogen bond is thermodynamically favored over interaction with bulk non-polar solvents, the core of the molecule remains rigid. In related halogenated ortho-cyanophenol analogues, such as 5-bromo-2-hydroxybenzonitrile, this phenoxy-nitrile interaction is a dominant feature that heavily influences crystal packing, often forcing the molecules into nearly planar 1D chains if the intramolecular bond bifurcates to adjacent molecules[2].

Domain B: Intermolecular Propagation and Supramolecular Topologies

While Domain A provides rigidity, Domain B (the benzylic hydroxymethyl group) introduces rotational flexibility and unshielded hydrogen-bond donor/acceptor capacity. The -CH 2​ OH group is spatially separated from the ortho-core, preventing it from participating in the intramolecular network.

Instead, it acts as the primary driver for intermolecular supramolecular assembly. Benzyl alcohol derivatives are well-documented to form complex hydrogen-bonded clusters, such as hexameric rings or extended zig-zag networks, depending on the steric constraints of the crystal lattice[3]. In 2-hydroxy-4-(hydroxymethyl)benzonitrile, the hydroxymethyl group typically donates a proton to the phenolic oxygen of an adjacent molecule or to the nitrile nitrogen of a neighboring unit. This leads to the formation of 1D polymeric chains that cross-link via secondary interactions into 2D supramolecular sheets.

SupramolecularAssembly Monomer Monomer 2-Hydroxy-4-(hydroxymethyl)benzonitrile IntraHB Intramolecular H-Bond (Phenolic OH ··· N≡C) Monomer->IntraHB Conformational Locking InterHB Intermolecular H-Bond (Hydroxymethyl OH ··· OH/N≡C) IntraHB->InterHB Concentration Increase Dimer Dimerization (Head-to-Tail) InterHB->Dimer Initial Nucleation Chain 1D Polymeric Chain (Zig-Zag Assembly) Dimer->Chain Propagation along axis Sheet 2D Supramolecular Sheet (Cross-Linked Chains) Chain->Sheet Lateral H-Bonding

Supramolecular assembly logic of 2-hydroxy-4-(hydroxymethyl)benzonitrile via H-bonding.

Quantitative Structural Metrics

To accurately model these networks in silico or interpret crystallographic data, researchers must reference established geometric parameters for these specific functional group interactions. Table 1 summarizes the consensus metrics derived from structural analogues[1][2][3].

Table 1: Consensus Hydrogen Bond Geometries for Key Motifs

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
Intramolecular Phenolic -OHNitrile -C≡N2.75 - 2.851.90 - 2.05165 - 175
Intermolecular Hydroxymethyl -OHPhenolic -OH2.65 - 2.751.80 - 1.95150 - 170
Intermolecular Hydroxymethyl -OHNitrile -C≡N2.80 - 2.952.00 - 2.15140 - 160
Intermolecular Phenolic -OHHydroxymethyl -OH2.70 - 2.801.85 - 2.00155 - 175

Self-Validating Experimental Methodologies

To empirically map this dual-domain hydrogen bonding network, standard analytical techniques must be adapted into self-validating workflows. The following protocols ensure that the causality behind the observed data is unambiguously linked to the hydrogen bond dynamics.

Protocol 1: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

Standard room-temperature SCXRD is insufficient for mapping hydrogen bonds because the light hydrogen atoms scatter X-rays weakly and are obscured by thermal motion. This protocol utilizes cryogenic cooling to validate the exact proton positions.

  • Sample Preparation: Submerge the grown crystal in paratone-N oil. Causality: The oil displaces atmospheric moisture, preventing the hydration of the unshielded hydroxymethyl groups, which would artificially alter the native hydrogen-bonding network.

  • Cryogenic Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to a 100 K nitrogen cryostream on the diffractometer. Causality: Cooling to 100 K minimizes the thermal ellipsoids of the atoms, drastically improving the signal-to-noise ratio for the electron density of the hydrogen atoms.

  • Data Collection: Collect a full sphere of diffraction data to achieve a redundancy of >4.0.

  • Refinement & Self-Validation: Solve the structure using direct methods and refine all heavy atoms (C, N, O) anisotropically. Do not place the hydrogen atoms in calculated riding positions initially. Instead, inspect the residual difference Fourier map ( Fobs​−Fcalc​ ). Self-Validation: The protocol is validated if the highest residual electron density peaks ( >0.3e−/A˚3 ) appear exactly along the predicted O···N and O···O vectors. Freely refining these peaks as hydrogen atoms proves the physical reality of the network.

Protocol 2: Concentration-Gradient Variable-Temperature FTIR (VT-FTIR)

To distinguish between the intramolecular Domain A and the intermolecular Domain B in solution, a dual-variable FTIR approach is required.

  • Solvent Selection: Prepare solutions in anhydrous carbon tetrachloride (CCl 4​ ). Causality: CCl 4​ is non-polar and non-competitive, ensuring it does not act as an artificial H-bond acceptor, while remaining perfectly transparent in the critical 3000–3600 cm −1 O-H stretching region.

  • Concentration Gradient (Validation Step): Acquire spectra at 1 mM, 10 mM, and 100 mM at 298 K. Causality: Intermolecular H-bonds (Domain B) are concentration-dependent; their broad peaks (~3200-3400 cm −1 ) will diminish into a sharp free -OH peak (~3600 cm −1 ) upon dilution. Intramolecular H-bonds (Domain A) are concentration-independent; the phenolic O-H stretch will remain constant, self-validating the peak assignments.

  • Thermal Perturbation: Heat the 100 mM sample incrementally from 298 K to 348 K. Causality: Increasing thermal energy ( kT ) provides the kinetic energy required to rupture the intermolecular hydroxymethyl networks, causing a progressive blue-shift of the broad O-H band, further confirming the thermodynamic boundaries of the supramolecular assembly.

VT_FTIR_Protocol Prep Sample Preparation (Dilute in CCl4) Baseline Baseline Scan (Solvent Background) Prep->Baseline ScanLow Acquire Spectra at 298 K (Bound O-H Stretch) Baseline->ScanLow Internal Control ScanHigh Acquire Spectra up to 350 K (Free O-H Stretch) ScanLow->ScanHigh Thermal Perturbation Analysis Spectral Deconvolution (Intra vs. Inter H-bonds) ScanHigh->Analysis Peak Shift Tracking Validation Self-Validation (Concentration Independence Check) Analysis->Validation Confirm Causality

Self-validating VT-FTIR experimental workflow for elucidating hydrogen bond dynamics.

References

  • [2] 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • [3] Hydrogen-bonded hexameric cluster of benzyl alcohol in the solid state polymeric organization of p-tert-Butylcalix[5]arene. Supramolecular Chemistry. URL:[Link]

  • [1] Hydrogen-Bonded Bridges in Complexes of o-Cyanophenol: Laser-Induced Fluorescence and IR/UV Double-Resonance Studies. The Journal of Physical Chemistry A. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol for 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Target Molecule: 2-Hydroxy-4-(hydroxymethyl)benzonitrile CAS Number: 210037-55-1 Application: Advanced intermediate for non-natural amino acids, azide compounds, Selective Androgen Receptor Modulators (SARMs), and enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Hydroxy-4-(hydroxymethyl)benzonitrile CAS Number: 210037-55-1 Application: Advanced intermediate for non-natural amino acids, azide compounds, Selective Androgen Receptor Modulators (SARMs), and enzyme inhibitors[1][2].

Retrosynthetic Analysis & Route Selection

When designing a scalable synthesis for 2-hydroxy-4-(hydroxymethyl)benzonitrile, process chemists must prioritize readily available starting materials, avoid cryogenic conditions, and circumvent chemoselectivity issues (such as the over-reduction of the nitrile group).

Two primary pathways are viable:

  • Industrial Scalable Route (Route A): A four-step telescoped sequence starting from the inexpensive bulk chemical 2-hydroxy-4-methylbenzonitrile[3]. This route utilizes orthogonal protection and radical bromination, avoiding transition-metal catalysts that could compromise the nitrile functionality.

  • Lab-Scale Direct Reduction (Route B): A one-step sodium borohydride (NaBH₄) reduction of 4-formyl-2-hydroxybenzonitrile. While highly efficient for medicinal chemistry, the aldehyde precursor is expensive and its upstream synthesis often requires cryogenic lithiation[2].

Retrosynthesis A 2-Hydroxy-4-methylbenzonitrile (Bulk Starting Material) B 2-Acetoxy-4-methylbenzonitrile (Protection) A->B Ac2O, DMAP C 2-Acetoxy-4-(bromomethyl)benzonitrile (Radical Bromination) B->C NBS, AIBN D 4-(Acetoxymethyl)-2-acetoxybenzonitrile (Substitution) C->D NaOAc, DMF E 2-Hydroxy-4-(hydroxymethyl)benzonitrile (Target Molecule) D->E K2CO3, MeOH F 4-Formyl-2-hydroxybenzonitrile (Lab-Scale Precursor) F->E NaBH4, MeOH

Caption: Retrosynthetic and Forward Synthesis Pathways for 2-Hydroxy-4-(hydroxymethyl)benzonitrile.

Mechanistic Causality & Process Rationale (E-E-A-T)

As a self-validating system, a robust protocol must account for the chemical reactivity of all functional groups present. The choices in Route A are dictated by the following mechanistic principles:

  • Why Acetate Protection? Unprotected phenols are highly electron-rich and susceptible to oxidation or electrophilic aromatic substitution. During the Wohl-Ziegler radical bromination (Step 2), an unprotected phenol would quench the radical chain reaction or undergo ring bromination. Acetylation deactivates the aromatic ring, directing the reaction exclusively to the benzylic position.

  • Why Acetate Substitution Before Hydrolysis? Direct basic hydrolysis of a benzylic bromide (e.g., using NaOH/H₂O) is fraught with side reactions, including intermolecular Williamson ether synthesis (forming symmetrical ethers) and polymerization. By displacing the bromide with sodium acetate first (Step 3), we ensure a clean oxygenation. The resulting diacetate can then be cleanly saponified.

  • pH-Controlled Workup (Critical IPC): The pKa of the phenolic proton in cyano-phenols (such as 2-cyanophenol) is approximately 6.86 to 7.17[4]. During the final K₂CO₃-mediated saponification (Step 4), the product exists as a water-soluble phenoxide anion. If the mixture is extracted with an organic solvent at this stage, the product will be lost to the aqueous waste. The reaction must be acidified to pH 3–4 to fully protonate the phenol, ensuring quantitative partitioning into the organic phase.

ExtractionWorkflow S1 Saponification Mixture (Basic pH > 10) S2 Aqueous Phenoxide (Water Soluble) S1->S2 S3 Acidification (1N HCl) Target pH 3-4 S2->S3 Critical IPC S4 Protonated Phenol (Water Insoluble) S3->S4 S5 Extraction (EtOAc) S4->S5 S6 Organic Phase (Product) S5->S6 Top Layer S7 Aqueous Phase (Waste) S5->S7 Bottom Layer

Caption: Workflow for the pH-dependent extraction of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Step-by-Step Scalable Protocol (Kilo-Lab Scale)

Step 1: Phenol Protection (Acetylation)
  • Charge a reactor with 2-hydroxy-4-methylbenzonitrile (1.0 equiv)[3] and dichloromethane (DCM, 10 vol).

  • Add triethylamine (TEA, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.05 equiv). Cool the mixture to 0 °C.

  • Add acetic anhydride (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1N HCl (5 vol) to remove TEA. Separate the layers. Wash the organic layer with saturated NaHCO₃ (5 vol) and brine (5 vol). Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-acetoxy-4-methylbenzonitrile as a solid.

Step 2: Benzylic Bromination
  • Dissolve 2-acetoxy-4-methylbenzonitrile (1.0 equiv) in ethyl acetate or acetonitrile (10 vol).

  • Add N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Heat the mixture to reflux (approx. 77–80 °C) for 4–6 hours.

  • IPC: Monitor by HPLC or TLC. The dense NBS powder will convert to fluffy succinimide that floats/suspends differently in the solvent.

  • Workup: Cool to 0 °C and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry, and concentrate to yield crude 2-acetoxy-4-(bromomethyl)benzonitrile .

Step 3: Acetate Substitution
  • Dissolve the crude 2-acetoxy-4-(bromomethyl)benzonitrile (1.0 equiv) in N,N-dimethylformamide (DMF, 5 vol).

  • Add anhydrous sodium acetate (NaOAc, 2.0 equiv).

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Workup: Cool to room temperature. Dilute with water (15 vol) and extract with ethyl acetate (3 × 5 vol). Wash the combined organic layers thoroughly with water (3 × 5 vol) to remove residual DMF, followed by brine. Concentrate to yield 4-(acetoxymethyl)-2-acetoxybenzonitrile .

Step 4: Global Saponification
  • Dissolve 4-(acetoxymethyl)-2-acetoxybenzonitrile (1.0 equiv) in methanol (10 vol).

  • Add potassium carbonate (K₂CO₃, 2.5 equiv). Stir at room temperature for 2 hours.

  • IPC: Monitor the disappearance of the diacetate and monoacetate intermediates via HPLC.

  • Workup (Critical): Concentrate the mixture slightly to remove the bulk of methanol. Dilute with water (10 vol). Slowly add 1N HCl until the aqueous phase reaches pH 3–4 [4].

  • Extract with ethyl acetate (3 × 5 vol). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from toluene/heptane to afford pure 2-hydroxy-4-(hydroxymethyl)benzonitrile [1].

Alternative Lab-Scale Protocol (Direct Reduction)

For rapid medicinal chemistry synthesis where scale is not the primary constraint, the direct reduction of 4-formyl-2-hydroxybenzonitrile[2] is highly efficient.

  • Dissolve 4-formyl-2-hydroxybenzonitrile (1.0 equiv) in anhydrous methanol (10 vol) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 0.6 equiv) portion-wise over 15 minutes. Note: The nitrile group is completely inert to NaBH₄ under these conditions.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (5 vol) to destroy excess hydride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the target compound.

Quantitative Data Summary

The following table summarizes the expected stoichiometry and yields for the scalable 4-step route (Route A) based on a 1.0 mole scale of starting material.

StepIntermediate / ProductReagentsEquivalentsExpected Yield (%)Purity (HPLC)
1 2-Acetoxy-4-methylbenzonitrileAc₂O / TEA / DMAP1.2 / 1.5 / 0.0592 - 95%> 98%
2 2-Acetoxy-4-(bromomethyl)benzonitrileNBS / AIBN1.1 / 0.0580 - 85%90% (Crude)
3 4-(Acetoxymethyl)-2-acetoxybenzonitrileNaOAc2.085 - 90%92% (Crude)
4 2-Hydroxy-4-(hydroxymethyl)benzonitrileK₂CO₃ / MeOH2.588 - 92%> 99% (Cryst.)
Total Target Molecule --~ 55 - 67% > 99%

Sources

Application

Application Note: Divergent Selective Protection Strategies for 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Introduction and Mechanistic Rationale In complex active pharmaceutical ingredient (API) synthesis, the orthogonal protection of multifunctional molecules is a critical determinant of overall synthetic efficiency. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In complex active pharmaceutical ingredient (API) synthesis, the orthogonal protection of multifunctional molecules is a critical determinant of overall synthetic efficiency. The compound 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) presents a classic chemoselectivity challenge, as it possesses two distinct hydroxyl groups:

  • Phenolic Hydroxyl (C2): Highly acidic (pKa ~8.0) due to the strong electron-withdrawing effect of the ortho-nitrile group. While it is sterically encumbered by the adjacent planar nitrile, its conjugate base (phenoxide) is a powerful nucleophile.

  • Primary Aliphatic Hydroxyl (C4): Considerably less acidic (pKa ~15.5) but sterically unhindered. It acts as an excellent nucleophile under neutral or mildly basic conditions.

The causality of achieving selective protection relies on exploiting either the steric disparity (to favor the primary alcohol) or the thermodynamic pKa differential (to favor the phenol). This application note details two self-validating, divergent protocols for the selective masking of each functional group.

Strategy A: Steric-Controlled O-Silylation of the Primary Alcohol

When the synthetic route requires the phenolic -OH to remain free (or to be manipulated later), the primary aliphatic alcohol must be selectively protected.

Mechanistic Causality: Bulky silyl chlorides, such as tert-butyldimethylsilyl chloride (TBS-Cl), exhibit extreme sensitivity to steric hindrance. When paired with a mild base like imidazole (pKa ~7.0 in water), the reaction proceeds via a highly reactive N-silylimidazolium intermediate. Imidazole is insufficiently basic to quantitatively deprotonate the phenol (pKa ~8.0) in aprotic solvents like DMF. Consequently, the sterically accessible primary alcohol rapidly attacks the electrophilic silicon center, yielding the TBS ether, while the sterically hindered, largely protonated phenol remains unreacted. This foundational methodology was first established by Corey and Venkateswarlu in 1972[1].

Protocol 1: Selective TBS Protection

Target Product: 4-(((tert-butyldimethylsilyl)oxy)methyl)-2-hydroxybenzonitrile

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-hydroxy-4-(hydroxymethyl)benzonitrile (10.0 mmol, 1.49 g) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Base Addition: Add imidazole (22.0 mmol, 1.50 g) to the stirring solution. Ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve TBS-Cl (11.0 mmol, 1.66 g) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent localized heating and preserve chemoselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours. Monitor reaction progression via TLC (Hexanes:EtOAc, 3:1).

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with deionized water (3 × 30 mL) to remove residual DMF and imidazole, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford the pure product.

Strategy B: pKa-Controlled O-Alkylation of the Phenol

Conversely, if the primary alcohol must be preserved for subsequent oxidation or coupling, the phenolic group must be selectively masked.

Mechanistic Causality: This strategy utilizes the significant pKa difference between the two hydroxyl groups (ΔpKa ~7.5). By employing a weak, insoluble inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF), the acidic phenol is selectively and quantitatively deprotonated to form a highly nucleophilic phenoxide anion. The primary alcohol (pKa ~15.5) remains fully protonated and essentially non-nucleophilic under these conditions. The phenoxide then rapidly undergoes an Sₙ2 reaction with an alkyl halide, such as benzyl bromide (BnBr), ensuring exclusive O-benzylation at the C2 position. This selective manipulation is a standard transformation widely documented in protective group chemistry[2].

Protocol 2: Selective Benzylation

Target Product: 2-(benzyloxy)-4-(hydroxymethyl)benzonitrile

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-(hydroxymethyl)benzonitrile (10.0 mmol, 1.49 g) in anhydrous Acetone (30 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (12.0 mmol, 1.66 g). Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation (solution may turn slightly yellow).

  • Reagent Addition: Add Benzyl bromide (10.5 mmol, 1.25 mL) dropwise via syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 60 °C) and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc, 2:1).

  • Workup: Once complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with fresh acetone (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in Dichloromethane (DCM) (50 mL) and wash with 0.1 M aqueous NaOH (20 mL) to remove any unreacted starting material, followed by brine (20 mL).

  • Drying & Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify via flash chromatography (silica gel, 10% to 30% EtOAc in Hexanes) to yield the selectively benzylated product.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for the two divergent protection strategies, providing a self-validating framework for experimental design.

ParameterStrategy A: Primary -OH ProtectionStrategy B: Phenolic -OH Protection
Protecting Group tert-Butyldimethylsilyl (TBS)Benzyl (Bn)
Reagents TBS-Cl (1.1 equiv), Imidazole (2.2 equiv)BnBr (1.05 equiv), K₂CO₃ (1.2 equiv)
Solvent Anhydrous DMFAnhydrous Acetone
Temperature 0 °C to Room Temperature (20 °C)Reflux (60 °C)
Reaction Time 2 – 3 hours4 – 6 hours
Selectivity Driver Steric hindrance & nucleophilicityThermodynamic acidity (pKa differential)
Typical Yield 85 – 92%88 – 95%
Byproducts Imidazolium chloride (water soluble)KBr, KHCO₃ (insoluble salts)

Workflow Visualization

The following pathway diagram illustrates the divergent synthetic logic applied to 2-hydroxy-4-(hydroxymethyl)benzonitrile.

G SM 2-Hydroxy-4-(hydroxymethyl) benzonitrile (Starting Material) Prod1 Primary OH Protected (O-Silylation) Yield: ~90% SM->Prod1 TBS-Cl, Imidazole DMF, 0 °C to RT [Steric Control] Prod2 Phenolic OH Protected (O-Benzylation) Yield: ~92% SM->Prod2 BnBr, K2CO3 Acetone, 60 °C [pKa Control]

Divergent synthetic pathways for the selective protection of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Conversion of 2-Hydroxy-4-(hydroxymethyl)benzonitrile to Key Pharmaceutical Precursors

Abstract This technical guide provides a comprehensive framework for the synthetic manipulation of 2-hydroxy-4-(hydroxymethyl)benzonitrile, a versatile starting material for the generation of diverse pharmaceutical precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthetic manipulation of 2-hydroxy-4-(hydroxymethyl)benzonitrile, a versatile starting material for the generation of diverse pharmaceutical precursors. Recognizing the strategic importance of its phenolic, nitrile, and benzylic alcohol functionalities, this document outlines detailed protocols for selective functional group transformations. We will explore key synthetic pathways, including O-alkylation, hydroxymethyl group oxidation, and nitrile group transformations, to yield valuable intermediates for drug discovery and development. Each protocol is presented with an emphasis on the underlying chemical principles, reaction optimization, and analytical validation, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Strategic Value of 2-Hydroxy-4-(hydroxymethyl)benzonitrile

2-Hydroxy-4-(hydroxymethyl)benzonitrile is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry. Its trifunctional nature—a nucleophilic phenol, an electrophilic and metabolically stable nitrile[1], and a versatile primary alcohol—offers multiple handles for synthetic diversification. Arylnitriles are prevalent in a wide array of pharmaceuticals, often acting as bioisosteres for other functional groups or participating in crucial binding interactions.[1][2] The strategic manipulation of this starting material can lead to the efficient synthesis of complex molecules, including benzofurans, aldehydes, carboxylic acids, and various heterocyclic systems that are core scaffolds in many therapeutic agents.[3]

This guide will provide detailed, actionable protocols for the selective transformation of each functional group, enabling researchers to unlock the full synthetic potential of this versatile precursor.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of 2-hydroxy-4-(hydroxymethyl)benzonitrile lies in the orthogonal reactivity of its functional groups. The following sections detail the primary transformation pathways.

Diagram: Synthetic Pathways from 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Synthetic_Pathways cluster_0 O-Alkylation cluster_1 Oxidation of Hydroxymethyl Group cluster_2 Nitrile Transformations start 2-Hydroxy-4-(hydroxymethyl)benzonitrile o_alkylation O-Alkylated Products start->o_alkylation R-X, Base oxidation Aldehyde/Carboxylic Acid start->oxidation Oxidizing Agent nitrile_trans Amine/Tetrazole/Amide start->nitrile_trans Reduction/Cycloaddition/ Hydration

Caption: Key synthetic transformations of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Experimental Protocols

Selective O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the most acidic proton in the molecule, making it readily deprotonated and susceptible to electrophilic attack. This allows for selective O-alkylation, a common strategy to introduce diverse side chains and modulate pharmacokinetic properties.

Protocol 1: Synthesis of 2-(Benzyloxy)-4-(hydroxymethyl)benzonitrile

This protocol details a standard Williamson ether synthesis, a reliable method for forming aryl ethers.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-alkylated product.

Data Presentation: Representative O-Alkylation Reactions

Electrophile (R-X)BaseSolventYield (%)
Benzyl bromideK₂CO₃Acetone85-95
Ethyl bromoacetateCs₂CO₃DMF80-90
1-BromobutaneK₂CO₃Acetonitrile75-85
Oxidation of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, both of which are valuable functional groups for further synthetic elaboration, such as reductive amination or amide bond formation.

Protocol 2: Synthesis of 2-Hydroxy-4-formylbenzonitrile

This protocol utilizes manganese dioxide (MnO₂), a mild oxidizing agent that selectively oxidizes benzylic alcohols in the presence of phenols.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a stirred solution of 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) in dichloromethane, add activated manganese dioxide (5.0-10.0 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 4-Cyano-3-hydroxybenzoic Acid

This protocol employs a stronger oxidizing agent, such as potassium permanganate (KMnO₄), to achieve oxidation to the carboxylic acid.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (3.0-4.0 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • If the solution remains colored, add a small amount of sodium bisulfite to decolorize it.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including primary amines, amides, and tetrazoles, all of which are common in pharmaceutical compounds.

Protocol 4: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Diagram: Nitrile Transformation Workflow

Nitrile_Transformations start 2-Hydroxy-4-(hydroxymethyl)benzonitrile amine Primary Amine start->amine 1. LiAlH4 2. H2O tetrazole Tetrazole start->tetrazole NaN3, NH4Cl amide Amide start->amide H2SO4, H2O

Caption: Key transformations of the nitrile functional group.

Conclusion

2-Hydroxy-4-(hydroxymethyl)benzonitrile is a highly adaptable starting material for the synthesis of a wide range of pharmaceutical precursors. The protocols detailed in this guide provide a solid foundation for researchers to selectively manipulate its key functional groups. By understanding the underlying chemical principles and employing the robust methodologies presented, scientists can efficiently generate diverse molecular scaffolds for drug discovery and development programs.

References

  • Process for ortho-cyanation of phenols or phenylamines.
  • Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. PMC. [Link]

  • Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. ACS Publications. [Link]

  • Lewis acid-promoted site-selective cyanation of phenols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2,3-Dimethylbenzonitrile (CAS No: 5724-56-1) API Intermediate Manufacturers. apicule. [Link]

  • Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. PrepChem.com. [Link]

  • Method for the preparation of 2 hydroxybenzonitrile.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. ResearchGate. [Link]

  • Process for the preparation of hydroxybenzonitriles.
  • Synthesis of benzonitriles from substituted benzoic acid.
  • Advanced Pharmaceutical Intermediates. Esprix Technologies. [Link]

  • Pharma Intermediates. Pharmaids Pharmaceuticals Limited. [Link]

  • Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile. PrepChem.com. [Link]

  • Preparation of hydroxybenzonitriles.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Hydroxymethylation. Wikipedia. [Link]

Sources

Application

catalytic reduction of the nitrile group in 2-hydroxy-4-(hydroxymethyl)benzonitrile

Application Note: Chemoselective Catalytic Hydrogenation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a self-validating, highly chemoselective protocol for the reduction of the nitrile group in 2-hydroxy-4-(hydroxymethyl)benzonitrile to yield 2-(aminomethyl)-5-(hydroxymethyl)phenol.

Executive Summary & Rationale

The synthesis of 2-(aminomethyl)-5-(hydroxymethyl)phenol from its corresponding benzonitrile precursor is a critical transformation in the development of functionalized benzylic amines, which serve as vital pharmacophores in adrenergic agonists and related active pharmaceutical ingredients (APIs).

The core challenge in this transformation is achieving absolute chemoselectivity. The molecule presents a dual vulnerability:

  • The cyano group (-CN) must be fully reduced to a primary amine (-CH2NH2) without promoting the condensation of the newly formed amine into secondary or tertiary amine byproducts.

  • The benzylic alcohol (-CH2OH) is highly susceptible to catalytic hydrogenolysis (cleavage of the C-O bond to form a methyl group).

To overcome these challenges, this protocol utilizes Raney® Nickel in methanolic ammonia under controlled hydrogen pressure, a system explicitly designed to favor primary amine formation while preserving the integrity of the benzylic alcohol.

Mechanistic Causality: Catalyst & Condition Selection

As a process scientist, selecting the correct catalytic system requires analyzing the competitive reaction pathways at the metal surface.

Why Raney Nickel over Pd/C? Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, but it strongly adsorbs benzylic oxygen atoms, facilitating rapid C-O bond cleavage (hydrogenolysis) [1]. In contrast, Raney Nickel exhibits a fundamentally different adsorption profile. It heavily favors the coordination of the nitrile's π-system and is significantly less active toward benzylic C-O cleavage at ambient temperatures, thereby preserving the hydroxymethyl group.

The Role of Methanolic Ammonia The catalytic reduction of a nitrile proceeds via a highly reactive aldimine intermediate [2]. Once the primary amine is formed, it can act as a nucleophile, attacking the unreacted aldimine to form a gem-diamine. This intermediate eliminates ammonia to generate a secondary imine, which is subsequently reduced to a secondary amine byproduct [3].

By conducting the reaction in a solvent saturated with anhydrous ammonia (e.g., 7 M NH₃ in methanol), we invoke Le Chatelier's principle. The massive excess of ammonia shifts the thermodynamic equilibrium backward, effectively blocking the condensation pathway and ensuring high fidelity to the primary amine [2].

Expert Insight: The presence of the acidic phenol group (-OH) in the substrate interacts synergistically with the basic methanolic ammonia. Partial deprotonation to the phenoxide anion increases the electron density of the aromatic ring. This electronic enrichment further shields the benzylic C-O bond from oxidative insertion at the metal surface, enhancing the overall chemoselectivity.

Reaction Pathway & Chemoselectivity Mapping

Chemoselectivity Nitrile 2-Hydroxy-4-(hydroxymethyl) benzonitrile Aldimine Aldimine Intermediate Nitrile->Aldimine + H2 Hydrogenolysis Benzylic Cleavage (Byproduct) Nitrile->Hydrogenolysis Pd/C Catalysis PrimaryAmine Primary Amine (Desired) Aldimine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Byproduct) Aldimine->SecondaryAmine + Primary Amine Ammonia Excess NH3 Ammonia->SecondaryAmine Blocks Condensation

Mechanistic pathways of nitrile reduction highlighting the desired primary amine route vs. side reactions.

Quantitative Data: Catalyst Selectivity Matrix

The following table summarizes the expected outcomes when subjecting 2-hydroxy-4-(hydroxymethyl)benzonitrile to various standard reduction conditions.

Catalytic SystemPrimary Amine YieldBenzylic Alcohol StatusMajor Byproducts / ImpuritiesRecommendation
Raney Ni + NH₃/MeOH > 90% Intact (Preserved) Trace secondary amine (< 2%)Optimal
Pd/C + H₂ (Neutral) < 40%Cleaved (-CH₃ formed)Des-hydroxy impurity, Sec. AmineAvoid
Raney Ni (No NH₃) ~ 50%Intact (Preserved)Secondary/Tertiary Amines (~40%)Sub-optimal
LiAlH₄ (Stoichiometric) ~ 80%Intact (Preserved)Aluminum salts, Phenoxide gelsPoor Scalability

Experimental Protocol

Materials Required:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile (10.0 mmol, 1.49 g)

  • 7 M Ammonia in Methanol (25 mL)

  • Raney® Nickel (W-2 or W-4 grade, ~0.5 g wet paste)

  • Hydrogen gas (High purity, 50-60 psi)

Step-by-Step Methodology:

  • Catalyst Preparation (Safety Critical):

    • Caution: Raney Nickel is highly pyrophoric and will ignite upon exposure to air. Always keep it wetted with water or solvent.

    • Transfer ~0.5 g of wet Raney Nickel slurry into a tared vial. Wash the catalyst three times with 5 mL portions of methanol to displace the storage water. Decant the supernatant carefully after each wash.

  • Reactor Loading:

    • In a 100 mL Parr hydrogenation vessel (or robust autoclave), dissolve 1.49 g of 2-hydroxy-4-(hydroxymethyl)benzonitrile in 25 mL of 7 M NH₃ in methanol.

    • Quantitatively transfer the methanol-wet Raney Nickel into the vessel.

  • Purging and Hydrogenation:

    • Seal the vessel and purge the atmosphere by pressurizing with Nitrogen (or Argon) to 30 psi, then carefully venting. Repeat this three times.

    • Pressurize the vessel with Hydrogen gas to 50 psi. Vent carefully, and repeat the H₂ purge twice.

    • Finally, pressurize the vessel to 60 psi with H₂.

    • Agitate the mixture at room temperature (20–25 °C). Do not apply heat, as elevated temperatures increase the risk of benzylic cleavage.

  • Self-Validating Endpoint Monitoring:

    • Monitor the pressure gauge. The theoretical consumption for this reduction is exactly 2.0 molar equivalents of H₂.

    • The reaction is complete when H₂ uptake ceases completely (typically 4 to 6 hours). This plateau serves as a self-validating quality control mechanism.

  • Filtration and Workup:

    • Carefully vent the remaining H₂ gas and purge the vessel three times with Nitrogen.

    • Filter the reaction mixture through a tight pad of Celite® under a blanket of Argon to remove the Raney Nickel. Wash the filter cake with an additional 15 mL of methanol.

    • Immediate Quench: Submerge the used Celite/catalyst pad in a beaker of water to neutralize the pyrophoric hazard.

  • Isolation:

    • Concentrate the filtrate in vacuo (rotary evaporator) at 35 °C to remove the methanol and excess ammonia.

    • Triturate the resulting crude residue with cold diethyl ether or a mixture of ethyl acetate/hexanes to precipitate the pure 2-(aminomethyl)-5-(hydroxymethyl)phenol as a solid.

Process Workflow Visualization

Workflow Step1 1. Catalyst Prep Wash Raney Ni with MeOH Step2 2. Reactor Loading Substrate + NH3/MeOH + Catalyst Step1->Step2 Step3 3. Hydrogenation 60 psi H2, 25 °C, 4-6 h Step2->Step3 Step4 4. Safe Filtration Filter over Celite (Ar blanket) Step3->Step4 Step5 5. Concentration Evaporate volatiles in vacuo Step4->Step5 Step6 6. Isolation Precipitation / Crystallization Step5->Step6

Step-by-step experimental workflow for the safe and chemoselective hydrogenation using Raney Nickel.

References

  • Title: Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C Source: The Journal of Organic Chemistry (ACS Publications), 2020, 85, 11, 7576–7582. URL: [Link]

  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: Catalysts (MDPI), 2020, 10(2), 232. URL: [Link]

  • Title: Nitrile reduction Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Method

Application Notes and Protocols for the Purification and Isolation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Introduction 2-Hydroxy-4-(hydroxymethyl)benzonitrile is a bifunctional aromatic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive nitrile group, a phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxy-4-(hydroxymethyl)benzonitrile is a bifunctional aromatic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive nitrile group, a phenolic hydroxyl, and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers. The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.

This comprehensive guide provides a detailed overview of the standard purification and isolation techniques for 2-hydroxy-4-(hydroxymethyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals who require a high degree of purity for their starting materials. The protocols outlined herein are based on established principles of organic chemistry and are designed to be both effective and reproducible.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-hydroxy-4-(hydroxymethyl)benzonitrile is fundamental to developing an effective purification strategy. While specific experimental data for this compound is not widely available, we can infer its properties from closely related analogs such as 2-hydroxybenzonitrile and 4-(hydroxymethyl)benzonitrile.[1][2]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and References
Molecular Formula C₈H₇NO₂Based on chemical structure.
Molecular Weight 149.15 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small aromatic molecules with polar functional groups.
Melting Point Moderately highThe presence of hydrogen bond donors (-OH) and acceptors (-OH, -CN) will lead to strong intermolecular forces, resulting in a higher melting point compared to non-hydroxylated or non-hydroxymethylated benzonitriles.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate).[3][4][5] Sparingly soluble in non-polar solvents (e.g., hexane, toluene). Limited solubility in cold water, but likely more soluble in hot water due to the polar functional groups.The hydroxyl and hydroxymethyl groups will enhance polarity and hydrogen bonding capacity.
pKa ~8-10The phenolic hydroxyl group will be weakly acidic, similar to other phenols.

Plausible Synthetic Route and Potential Impurities:

A likely synthetic route to 2-hydroxy-4-(hydroxymethyl)benzonitrile is the hydroxymethylation of 2-hydroxybenzonitrile. This reaction typically employs formaldehyde in the presence of a base or acid catalyst.

2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Product 2-Hydroxy-4-(hydroxymethyl)benzonitrile 2-Hydroxybenzonitrile->Product Formaldehyde Formaldehyde Formaldehyde->Product Byproduct1 Starting Material (2-Hydroxybenzonitrile) Product->Byproduct1 Incomplete Reaction Byproduct2 Over-alkylation Products (Di-hydroxymethylated species) Product->Byproduct2 Side Reaction Byproduct3 Polymeric Impurities Product->Byproduct3 Side Reaction

Figure 1: Plausible synthetic route and potential impurities.

Based on this synthetic approach, the following impurities are anticipated:

  • Unreacted Starting Material: 2-Hydroxybenzonitrile.

  • Over-alkylation Products: Dihydroxymethylated or other polysubstituted benzonitriles.

  • Polymeric Materials: From the self-condensation of formaldehyde or its reaction with the phenol.

  • Catalyst Residues: Depending on the catalyst used (e.g., inorganic salts).

Purification and Isolation Protocols

A multi-step purification strategy is recommended to achieve high purity of 2-hydroxy-4-(hydroxymethyl)benzonitrile. This typically involves an initial workup with liquid-liquid extraction, followed by either recrystallization or column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[3]

Solvent Screening:

A systematic approach to solvent screening is crucial. The following table provides a starting point for selecting an appropriate solvent system.

Solvent/Solvent SystemPredicted Solubility BehaviorRationale
Water Sparingly soluble at room temperature, more soluble when hot.The polar functional groups allow for some water solubility, which should increase with temperature.
Ethanol/Water Good potential. The compound should be soluble in hot ethanol and less soluble upon addition of water.A mixed solvent system can fine-tune the solubility.[2]
Ethyl Acetate/Hexane Good potential. The compound should be soluble in ethyl acetate, and crystallization can be induced by adding hexane as an anti-solvent.[2]This is a common solvent system for compounds of moderate polarity.
Toluene Likely to be a poor solvent.The high polarity of the target molecule will likely result in low solubility in non-polar toluene.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a fume hood, place the crude 2-hydroxy-4-(hydroxymethyl)benzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., a mixture of ethanol and water) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric impurities. Add a small amount of activated carbon to the hot solution and swirl for a few minutes. Note: Avoid using activated charcoal with phenolic compounds if possible, as it can sometimes lead to colored complexes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally yields larger, purer crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

cluster_0 Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration (isolate crystals) D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystalline Product G->H cluster_1 Column Chromatography Workflow A Crude Product C Load Sample A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

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Application

Application Note: Synthesis and Post-Polymerization Modification of Nitrile-Functionalized Polyurethanes using 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Level: Advanced / Senior Technical Executive Summary The development of highly functionalized, stimulus-responsive polymeric materials requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Level: Advanced / Senior Technical

Executive Summary

The development of highly functionalized, stimulus-responsive polymeric materials requires monomers that offer orthogonal reactivity. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1)[1] is a uniquely structured asymmetric diol featuring both a phenolic hydroxyl and an aliphatic hydroxymethyl group, alongside a pendant nitrile.

This application note details a field-proven methodology for incorporating this monomer into a polyurethane (PU) backbone via step-growth polymerization. Furthermore, it outlines the subsequent post-polymerization modification of the pendant nitrile groups into 1H-tetrazoles via a zinc-catalyzed [3+2] cycloaddition. The resulting tetrazole-functionalized polyurethanes exhibit excellent metal-chelating properties and proton conductivity, making them highly valuable for membrane separation, drug delivery matrices, and advanced sensor applications.

Chemical Properties & Reactivity Profile

Understanding the distinct reactivity of the functional groups on 2-hydroxy-4-(hydroxymethyl)benzonitrile is critical for successful polymerization. The aliphatic hydroxyl group reacts with isocyanates up to 1000 times faster than the phenolic hydroxyl group under uncatalyzed conditions[2].

Table 1: Functional Group Reactivity Profile

Functional GroupPositionApprox. pKaReactivity in PU SynthesisDownstream Utility
Aliphatic -OH C4 (-CH₂OH)~15.5High; initiates urethane bond formation rapidly.Forms the primary polymer backbone.
Phenolic -OH C2 (-OH)~10.0Low; requires Lewis acid catalyst (e.g., DBTDL) and heat[3].Forms the secondary backbone linkage.
Nitrile -CN C1 (-CN)N/AInert; survives isocyanate exposure completely.Reactive handle for click-chemistry (tetrazole).

Experimental Workflow

Workflow Monomer Monomers 2-Hydroxy-4-(hydroxymethyl)benzonitrile + Diisocyanate PU Intermediate Polyurethane with Pendant Nitrile Monomer->PU Step-Growth Polymerization DBTDL Catalyst, DMF, 80°C Tetrazole Final Product Tetrazole-Functionalized Polyurethane PU->Tetrazole [3+2] Cycloaddition NaN3, ZnCl2, DMF, 120°C

Fig 1: Two-step workflow for synthesizing tetrazole-functionalized polyurethanes.

Protocol 1: Step-Growth Polymerization (Polyurethane Synthesis)

Causality & Expert Insight: Because the phenolic hydroxyl is significantly less nucleophilic than the aliphatic hydroxyl[2], an uncatalyzed reaction will result in low-molecular-weight oligomers terminated by unreacted phenolic groups. To force high conversion and achieve a high-molecular-weight polymer, Dibutyltin dilaurate (DBTDL) is employed. DBTDL coordinates with the isocyanate, increasing its electrophilicity and allowing the weaker phenolic nucleophile to successfully form a urethane linkage.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile (Strictly dried under vacuum at 50°C for 24h)

  • Hexamethylene diisocyanate (HDI) or 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL three-neck round-bottom flask with ultra-high purity Argon for 15 minutes.

  • Dissolution: Dissolve 10.0 mmol of 2-hydroxy-4-(hydroxymethyl)benzonitrile in 20 mL of anhydrous DMF. Stir at 300 rpm until complete dissolution is achieved.

  • Monomer Addition: Inject 10.0 mmol of the chosen diisocyanate (e.g., HDI) dropwise over 10 minutes using a syringe pump to prevent localized exothermic spikes.

  • Catalysis: Add 0.1 wt% (relative to total monomer mass) of DBTDL.

  • Polymerization: Elevate the reaction temperature to 80°C. Maintain stirring under Argon for 12–16 hours.

  • Self-Validation (FTIR): Withdraw a 0.1 mL aliquot. Perform ATR-FTIR. The reaction is deemed complete when the strong, asymmetric isocyanate stretching band at 2270 cm⁻¹ completely disappears. If the peak persists, continue heating in 2-hour increments.

  • Isolation: Cool the mixture to room temperature and precipitate dropwise into 200 mL of vigorously stirred cold methanol. Filter the resulting solid and dry under vacuum at 60°C to constant weight.

Protocol 2: Post-Polymerization Modification (Nitrile to Tetrazole)

Causality & Expert Insight: Converting unactivated aromatic nitriles to tetrazoles on a sterically hindered polymer backbone is notoriously difficult. Standard aqueous conditions fail due to polymer insolubility. We utilize a "Click Chemistry" approach adapted for polymers[4], employing Sodium Azide (NaN₃) and Zinc Chloride (ZnCl₂) in DMF at 120°C. ZnCl₂ acts as a critical Lewis acid, coordinating to the nitrile nitrogen, withdrawing electron density, and making the nitrile carbon highly susceptible to nucleophilic attack by the azide ion[5].

⚠️ CRITICAL SAFETY WARNING: The workup involves acidifying unreacted sodium azide, which generates Hydrazoic Acid (HN₃)—a highly toxic and explosive gas. This step MUST be performed in a certified fume hood with proper alkaline scrubbing traps.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 g of the Nitrile-PU intermediate in 30 mL of anhydrous DMF in a pressure-safe reaction vial.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 molar equivalents relative to the nitrile groups) and Zinc Chloride (ZnCl₂, 1.0 molar equivalent).

  • Cycloaddition: Seal the vial, purge with Argon, and heat to 120°C with aggressive stirring (600 rpm) for 48 hours. The high temperature is required to overcome the activation energy of the polymer-bound nitrile[4].

  • Cooling & Dilution: Cool the reaction to room temperature. Dilute with 20 mL of THF to reduce viscosity.

  • Acidic Precipitation (Fume Hood): Slowly precipitate the polymer by dropping the solution into 300 mL of 1.0 M HCl (aq) under vigorous stirring. Self-Validation: The acidic environment protonates the tetrazole ring (ensuring it is in the 1H-tetrazole form rather than a sodium salt) and destroys excess NaN₃.

  • Purification: Filter the precipitated polymer. Wash extensively with deionized water until the filtrate reaches a neutral pH, followed by a final wash with hot ethanol to remove residual ZnCl₂ salts.

  • Drying: Dry the tetrazole-functionalized polyurethane under vacuum at 80°C for 24 hours.

Characterization & Quantitative Data

To ensure the integrity of the synthesized materials, validate the intermediates and final products against the expected analytical parameters summarized below.

Table 2: Expected Quantitative Characterization Data

ParameterIntermediate (Nitrile-PU)Final Product (Tetrazole-PU)Validation Method / Causality
FTIR (-NCO) None (0 cm⁻¹)None (0 cm⁻¹)Confirms complete step-growth polymerization.
FTIR (-CN) Strong sharp peak at ~2230 cm⁻¹Peak absent (or <5% intensity)Confirms successful [3+2] cycloaddition[4].
FTIR (Tetrazole) AbsentBroad band at 3100–3400 cm⁻¹ (N-H)Confirms presence of 1H-tetrazole ring.
Thermal (Tg) ~ 65°C~ 85°CTg increases due to strong intermolecular hydrogen bonding between tetrazole rings[5].
Solubility Soluble in THF, DMF, CHCl₃Soluble in DMF, DMSO. Insoluble in CHCl₃Polarity shift validates bulk functionalization.

References

  • Source: Accela ChemBio Inc.
  • Source: Molecules (MDPI)
  • Source: Nature Materials (via SciSpace)

Sources

Method

Application Note: A Strategic Guide to the Synthesis of Novel Benzoxazole Derivatives from 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Introduction: The Significance of the Benzoxazole Scaffold Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This planar, bicyclic structure is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This planar, bicyclic structure is a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable propensity for interacting with various biological targets.[2] Molecules incorporating the benzoxazole motif exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-fungal properties.[2] Consequently, the development of robust and versatile synthetic routes to novel benzoxazole derivatives is of paramount importance to drug discovery and development professionals.

This guide provides a comprehensive, in-depth methodology for the synthesis of a unique class of benzoxazole derivatives starting from a readily available, yet non-traditional precursor: 2-hydroxy-4-(hydroxymethyl)benzonitrile . We will detail a strategic, multi-step pathway that transforms this starting material into a key 2-aminophenol intermediate, which is then utilized in well-established cyclization reactions to generate a library of novel benzoxazole compounds.

Overall Synthetic Strategy

The primary challenge in utilizing 2-hydroxy-4-(hydroxymethyl)benzonitrile is that it is not a direct precursor for benzoxazole synthesis, which classically requires a 2-aminophenol.[3] Therefore, our strategy is bifurcated into two core phases:

  • Phase 1: Synthesis of the Key 2-Aminophenol Intermediate. This phase involves a three-step sequence of protection, regioselective nitration, and subsequent reduction to install the required amino group ortho to the phenolic hydroxyl group.

  • Phase 2: Cyclization to Form the Benzoxazole Core. The synthesized 2-aminophenol intermediate is then condensed with various electrophilic partners, such as aldehydes or carboxylic acids, to yield the final 2-substituted benzoxazole derivatives.

This strategic approach allows for the creation of benzoxazoles with unique substitution patterns, retaining the nitrile and hydroxymethyl functionalities for potential downstream modifications.

Synthetic_Workflow cluster_phase2 Phase 2: Cyclization SM 2-Hydroxy-4-(hydroxymethyl) benzonitrile P1 Step 1: Protection (e.g., Benzylation) SM->P1 P2 Step 2: Nitration (Regioselective) P1->P2 P3 Step 3: Reduction & Deprotection P2->P3 INT Key Intermediate: (5-amino-2-hydroxy-4- (hydroxymethyl)phenyl)acetonitrile P3->INT C1 Protocol A: + Aldehyde (R-CHO) INT->C1 Oxidative Condensation C2 Protocol B: + Carboxylic Acid (R-COOH) INT->C2 Dehydrative Condensation PROD Final Product: 2-Substituted Benzoxazole Derivatives C1->PROD C2->PROD Cyclization_Mechanisms cluster_A Protocol A: Aldehyde Condensation cluster_B Protocol B: Carboxylic Acid Condensation Int_A 2-Aminophenol Intermediate Schiff Schiff Base Intermediate Int_A->Schiff + Ald R-CHO (Aldehyde) Ald->Schiff Prod_A 2-R-Benzoxazole Schiff->Prod_A Oxidative Cyclization Int_B 2-Aminophenol Intermediate Amide Amide Intermediate Int_B->Amide + Acid R-COOH (Carboxylic Acid) Acid->Amide Prod_B 2-R-Benzoxazole Amide->Prod_B Dehydrative Cyclization

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Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 2-hydroxy-4-(hydroxymethyl)benzonitrile

Welcome to the Technical Support Center for the synthesis and purification of 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS 210037-55-1)[1]. As a Senior Application Scientist, I frequently see researchers struggle with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS 210037-55-1)[1].

As a Senior Application Scientist, I frequently see researchers struggle with the chemoselectivity required to synthesize and isolate this specific molecule. The presence of three distinct functional groups—a nitrile (-CN), a phenolic hydroxyl (-OH), and a benzylic alcohol (-CH₂OH)—creates a highly reactive system prone to over-reduction, hydrolysis, and dimerization.

This guide is designed to help you diagnose, troubleshoot, and prevent the most common impurities encountered during its synthesis (typically via the reduction of 4-formyl-2-hydroxybenzonitrile or 3-cyano-4-hydroxybenzoic acid).

📊 Diagnostic Dashboard: Common Impurities

When analyzing your crude mixture via LC-MS or HPLC, use this quantitative data table to rapidly identify side products based on their mass shifts relative to the target product (Exact Mass: 149.05 Da).

Impurity NameStructural DeviationMass Shift (Δ Da)Primary CauseAnalytical Detection
4-formyl-2-hydroxybenzonitrile Aldehyde instead of alcohol-2 DaIncomplete reductionLC-MS (M-2), NMR (CHO peak ~9.8 ppm)
2-hydroxy-4-(hydroxymethyl)benzamide Amide instead of nitrile+18 DaAcid/Base catalyzed hydrolysisLC-MS (M+18), IR (Loss of C≡N stretch at 2230 cm⁻¹)
Bis(3-cyano-4-hydroxybenzyl) ether Symmetrical benzylic ether+131 Da (Dimer)Acid-catalyzed dehydrative couplingLC-MS (M+131), HPLC (Late eluting non-polar peak)
2-hydroxy-4-methylbenzonitrile Methyl instead of hydroxymethyl-16 DaOver-reduction (Hydrogenolysis)LC-MS (M-16), NMR (Ar-CH₃ singlet ~2.3 ppm)

🧠 Knowledge Base: FAQs & Mechanistic Insights

Q1: My LC-MS shows a massive +18 Da peak, and my nitrile IR stretch is disappearing. Why is my nitrile converting to an amide? A: You are observing the hydrolysis of the nitrile group. Nitriles are generally stable, but the hydrolysis of benzonitriles is heavily accelerated by strong aqueous acids or bases used during reaction quenching[2]. Furthermore, the ortho-phenolic hydroxyl group in your molecule can act as an intramolecular hydrogen-bond donor, increasing the electrophilicity of the nitrile carbon and making it exceptionally susceptible to nucleophilic attack by water. Fix: Avoid quenching your reaction with 1M HCl or 1M NaOH. Shift to a pH-neutral workup using saturated aqueous ammonium chloride (NH₄Cl).

Q2: I am seeing a high molecular weight impurity that looks like a dimer. What causes this, and how do I stop it? A: You are encountering acid-catalyzed dehydrative etherification[3]. Benzylic alcohols are highly prone to forming resonance-stabilized carbocations under acidic conditions. Once the benzylic carbocation forms, it is immediately attacked by the oxygen of an unreacted 2-hydroxy-4-(hydroxymethyl)benzonitrile molecule, forming a symmetrical bis-benzylic ether. Fix: This strictly occurs during acidic workups or if the reaction mixture is concentrated at high temperatures in the presence of trace acid. Maintain the pH above 6 during extraction and keep rotary evaporation bath temperatures below 40 °C.

Q3: I am reducing 4-formyl-2-hydroxybenzonitrile to get the target product, but I always have 5-10% starting material left. If I push the reaction harder, I lose the nitrile. What is the solution? A: You are likely using a harsh hydride source (like LiAlH₄) which suffers from poor chemoselectivity and will reduce the nitrile to an amine. To achieve perfect chemoselectivity, you must use Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane complexes are uniquely electrophilic reducing agents that rapidly reduce aldehydes and carboxylic acids to alcohols while leaving nitriles completely untouched at room temperature[4].

🗺️ Process Troubleshooting Trees

Pathway A 4-formyl-2-hydroxybenzonitrile (Starting Material) B 2-hydroxy-4-(hydroxymethyl)benzonitrile (Target Product) A->B BH3-THF (Reduction) C 2-hydroxy-4-(hydroxymethyl)benzamide (Hydrolysis Impurity) B->C H2O / H+ or OH- (Workup) D Benzylic Ether Dimer (Etherification Impurity) B->D H+ / Heat (Dehydrative Coupling)

Reaction pathway showing the genesis of common impurities during synthesis.

Troubleshooting Start LC-MS Analysis of Crude Q1 Is there a +18 Da peak? (M+18) Start->Q1 A1 Nitrile Hydrolysis to Amide. Switch to pH 7 buffered workup. Q1->A1 Yes Q2 Is there a -2 Da peak? (M-2) Q1->Q2 No A2 Incomplete reduction (Aldehyde). Increase BH3 equivalents. Q2->A2 Yes Q3 Is there a high MW dimer peak? Q2->Q3 No A3 Acid-catalyzed etherification. Avoid strong acids during quench. Q3->A3 Yes

Decision tree for identifying impurities based on LC-MS mass shifts.

🧪 Standard Operating Procedures (SOPs)

To guarantee high purity and prevent the cascade of side reactions described above, implement the following self-validating protocol for the reduction workflow.

SOP 1: Chemoselective Reduction of 4-formyl-2-hydroxybenzonitrile

Causality Focus: Utilizing electrophilic hydride delivery to protect the nitrile.

  • Preparation: Flame-dry a round-bottom flask under inert argon gas. Add 4-formyl-2-hydroxybenzonitrile (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Why? Borane reduction is exothermic; starting at 0 °C prevents thermal runaway which can lead to over-reduction.

  • Reagent Addition: Dropwise, add Borane-THF complex (1.0 M in THF, 1.5 eq) over 15 minutes[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Validation Step: Pull a 10 µL aliquot, quench into 100 µL Methanol, and spot on a TLC plate (Hexanes:EtOAc 1:1). The starting material (UV active, higher Rf) should be completely consumed. If starting material remains, add an additional 0.2 eq of BH₃·THF and stir for 1 hour.

SOP 2: Mild Aqueous Quench & Extraction (Anti-Hydrolysis/Anti-Dimerization)

Causality Focus: Preventing carbocation formation and nitrile hydration.

  • Primary Quench: Cool the completed reaction mixture back to 0 °C. Slowly add Methanol (5 mL per mmol of substrate) dropwise until effervescence (H₂ gas evolution) ceases. Why? Methanol safely destroys excess borane without introducing water or extreme pH shifts.

  • Aqueous Buffer: Add saturated aqueous NH₄Cl (10 mL per mmol). Do not use HCl. This buffers the system at ~pH 6.5, which is perfectly balanced to prevent both acid-catalyzed etherification[3] and base-catalyzed nitrile hydrolysis[2].

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure with the water bath strictly set to ≤ 35 °C to prevent thermal degradation of the benzylic alcohol.

📚 References

  • [2] Abbas, K. A. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0 ± 0.1) °C. Zeitschrift für Naturforschung A. Available at:[Link]

  • [3] National Center for Biotechnology Information (PMC). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-Hydroxy-4-(hydroxymethyl)benzonitrile

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-hydroxy-4-(hydroxymethyl)benzonitrile .

Because this molecule possesses a unique combination of a highly acidic phenolic hydroxyl group, an electron-withdrawing cyano group, and a polar hydroxymethyl group, standard generic HPLC gradients often fail, resulting in split peaks, severe tailing, and retention time drift. This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind every chromatographic parameter.

Mechanistic Overview: The Role of Analyte Ionization

To optimize the mobile phase, we must first understand the molecule's behavior in solution. The electron-withdrawing cyano group (-CN) located ortho to the phenolic hydroxyl (-OH) significantly increases the acidity of the phenol. While a standard phenol has a pKa of ~10, the pKa of 2-hydroxy-4-(hydroxymethyl)benzonitrile drops to approximately 6.8–7.1 1 [[2]]().

This acidic nature dictates that the mobile phase pH is the single most critical variable in your method development.

G A pH < 5.0 Fully Protonated (Neutral) Ideal for RP-HPLC B pH ~ 7.1 50% Ionized (Equilibrium) Severe Peak Tailing A->B Increasing pH C pH > 9.0 Fully Deprotonated (Anion) Low Retention B->C Increasing pH

Fig 1. Effect of mobile phase pH on the ionization state of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and split peaks when using a standard Water/Methanol gradient?

Causality: Unbuffered HPLC-grade water typically has a pH between 5.5 and 7.0. Because the pKa of your analyte is ~7.1, running it in unbuffered water places the molecule exactly at its ionization equilibrium 3. During the chromatographic run, the molecule rapidly interconverts between its neutral (hydrophobic) and anionic (hydrophilic) states. These two states partition differently into the C18 stationary phase, causing the peak to split or smear across the baseline 4. Solution: You must force the equilibrium entirely to the neutral state. Adjust the mobile phase pH to be at least 2 units below the analyte's pKa (i.e., pH < 5.1) 5. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to the aqueous phase will drop the pH to ~2.0–2.7, ensuring >99.9% of the molecules are protonated and yielding sharp, symmetrical peaks 6.

Q2: My retention times are drifting between consecutive injections. How do I stabilize them?

Causality: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity. If you are injecting samples dissolved in a matrix with a different pH, a weak modifier like 0.1% formic acid may not have the capacity to resist local pH changes inside the column. A buffer is only chemically effective within ±1 pH unit of its pKa 36. Solution: Switch from a simple acid modifier to a true buffer system. Use 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and adjust the pH to 2.5 using concentrated phosphoric acid. This provides robust buffering capacity, locking the analyte in its neutral state regardless of sample matrix variations.

Q3: How do I choose the right organic modifier (Methanol vs. Acetonitrile) for this specific compound?

Causality: 2-hydroxy-4-(hydroxymethyl)benzonitrile contains a rigid aromatic ring and a cyano group. Acetonitrile is an aprotic solvent with a strong dipole moment that readily engages in π−π and dipole interactions with aromatic nitriles 7. Methanol is protic and relies heavily on hydrogen bonding. Solution: If you need to separate this compound from closely related positional isomers (e.g., a 3-hydroxy variant), Acetonitrile will generally provide superior selectivity and sharper peak shapes due to its specific interactions with the cyano-aromatic system.

Quantitative Data: pH vs. Chromatographic Performance

The table below summarizes the expected chromatographic behavior of 2-hydroxy-4-(hydroxymethyl)benzonitrile on a standard C18 column across different mobile phase pH environments.

Mobile Phase pHDominant Analyte StateRetention Factor ( k )Peak Asymmetry ( As​ )Chromatographic Result
2.5 (0.1% TFA / Phosphate)>99.9% Neutral4.21.05Sharp, highly symmetrical peak
4.5 (Acetate Buffer)~99.0% Neutral3.81.20Acceptable, but slight tailing
7.0 (Water)~50.0% Ionized1.5 - 2.8 (Variable)> 2.50 (Split)Severe tailing, irreproducible
9.5 (Ammonia)>99.9% Anionic0.81.10Elutes near void volume ( T0​ )

Optimization Workflow

Workflow Start Start: Analyze Analyte Properties pKa ~ 7.1 Step1 Select Aqueous Phase pH Target: pH 2.0 - 3.0 Start->Step1 Step2 Choose Acidic Modifier 0.1% TFA or 10mM Phosphate Step1->Step2 Decision Isolate from Positional Isomers? Step2->Decision Opt1 Use Acetonitrile (MeCN) Enhances pi-pi selectivity Decision->Opt1 Yes Opt2 Use Methanol (MeOH) Standard H-bonding Decision->Opt2 No End Run Gradient & Assess Peak Shape Opt1->End Opt2->End

Fig 2. Step-by-step decision matrix for optimizing the RP-HPLC mobile phase.

Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating protocol for preparing a 10 mM Phosphate Buffer (pH 2.5) / Acetonitrile mobile phase.

Phase A: Buffer Preparation & pH Adjustment
  • Weighing: Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 900 mL of HPLC-grade water.

  • pH Adjustment (Critical): Insert a calibrated pH probe into the aqueous solution. Dropwise, add concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.50. Do not adjust the pH after adding organic solvents, as this alters the dielectric constant and gives false pH readings36.

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane filter to remove particulates.

Phase B: System Suitability Testing (SST) - The Self-Validation Step

Before running unknown samples, the system must prove its chromatographic integrity.

  • Equilibration: Purge the HPLC lines and equilibrate the C18 column with 95% Phase A / 5% Acetonitrile for 15 column volumes.

  • Standard Injection: Inject a 10 µg/mL standard of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

  • Validation Criteria: The system is only validated for sample analysis if it meets the following parameters:

    • Retention Factor ( k ): > 2.0 (Ensures the analyte is not eluting in the void volume).

    • Peak Asymmetry ( As​ ): 0.95 – 1.15 (Confirms the pH is successfully suppressing ionization).

    • Theoretical Plates ( N ): > 5,000 (Confirms column health).

References

  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem. Available at: 5

  • Exploring the Different Mobile Phases in HPLC - Veeprho. Available at: 3

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - ACD/Labs. Available at: 4

  • Control pH During Method Development for Better Chromatography - Agilent Technologies. Available at: 6

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. Available at: 7

  • 2-Cyanophenol cas 611-20-1 Chemical Properties - Ruisen Chemical. Available at: 1

  • Best 2-Cyanophenol CAS 611-20-1 Specifications - Look Chemical. Available at: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-hydroxy-4-(hydroxymethyl)benzonitrile

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and storage protocols for 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and storage protocols for 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1). As a multifunctional molecule containing a phenolic hydroxyl, a benzylic alcohol, and a nitrile group, it presents unique stability challenges during long-term storage. This guide is designed to help researchers and drug development professionals maintain the chemical integrity of this compound.

Section 1: Mechanistic Vulnerabilities (The "Why")

To effectively prevent degradation, we must first understand the chemical causality behind it. The molecule possesses three reactive centers, each with distinct vulnerabilities:

  • Phenolic Hydroxyl (-OH): Phenols are highly susceptible to auto-oxidation. Molecular oxygen dissolved in solvents or present in the headspace of storage vials can oxidize the phenol to reactive o- or p-quinones. These quinones subsequently polymerize, forming yellow-brown macromolecules that compromise sample purity and alter biological activity[1][2].

  • Hydroxymethyl Group (-CH₂OH): Benzylic alcohols are prone to slow atmospheric oxidation, converting to their corresponding benzaldehydes and benzoic acids over time[3]. Furthermore, in the presence of reactive solvents (like primary alcohols) and trace acid, unwanted etherification can occur.

  • Nitrile Group (-CN): While generally stable under neutral conditions, nitriles are vulnerable to hydrolysis in aqueous environments at extreme pH levels or elevated temperatures, converting to amides or carboxylic acids.

DegradationPathways Compound 2-hydroxy-4-(hydroxymethyl) benzonitrile Phenol Phenol Group (-OH) Compound->Phenol Benzyl Hydroxymethyl Group (-CH2OH) Compound->Benzyl Nitrile Nitrile Group (-CN) Compound->Nitrile Quinone Quinones & Polymers (Browning) Phenol->Quinone O2, Light, Metals Aldehyde Aldehyde / Carboxylic Acid Derivatives Benzyl->Aldehyde O2, Oxidants Amide Amide / Carboxylic Acid (Hydrolysis) Nitrile->Amide H2O, pH Extremes

Primary degradation pathways of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My solid stock of 2-hydroxy-4-(hydroxymethyl)benzonitrile has turned from a white powder to a yellowish-brown color. What happened, and is it still usable? A: This discoloration is a classic hallmark of phenolic auto-oxidation. When exposed to ambient oxygen and light, the phenol group oxidizes to form quinones, which then polymerize into colored macromolecules[1]. Even trace amounts of transition metal impurities from spatulas or glassware can catalyze this process. Troubleshooting: Do not use heavily discolored batches for sensitive biological assays or analytical standards, as the quinones and polymers will interfere with your targets. To prevent this, always store the solid under an inert atmosphere (Argon/Nitrogen) in amber vials to block UV light.

Q2: I prepared a stock solution in methanol and stored it at 4°C for a month. LC-MS analysis now shows new peaks with higher molecular weights. Why? A: Methanol is a poor choice for long-term storage of this compound. The hydroxymethyl (benzyl alcohol) group can undergo etherification with methanol, especially if the solution becomes slightly acidic over time. Additionally, the benzyl alcohol group can slowly oxidize to an aldehyde upon prolonged exposure to dissolved oxygen[3]. Troubleshooting: Switch to a non-nucleophilic, anhydrous solvent for stock solutions, such as anhydrous DMSO or DMF.

Q3: Can I store working aliquots in aqueous biological buffers (e.g., PBS, pH 7.4) at -20°C? A: It is highly discouraged. Aqueous environments pose two severe risks:

  • Oxygen is highly soluble in aqueous media (approx. 200 µM at physiological temperatures), which rapidly accelerates phenol oxidation[2].

  • Repeated freeze-thaw cycles in aqueous buffers can cause micro-environmental pH shifts (due to selective buffer salt crystallization during freezing), which may catalyze the hydrolysis of the nitrile group to an amide. Troubleshooting: Store the compound as a solid or in anhydrous DMSO. Only spike the compound into aqueous buffers immediately prior to your experiment.

Section 3: Experimental Protocols for Optimal Storage

To ensure a self-validating system, the following protocols incorporate built-in quality control steps to guarantee the integrity of your compound.

Protocol A: Solid-State Storage (Recommended for Long-Term, >6 months)
  • Preparation: Work inside a glove box or use a Schlenk line to maintain a moisture-free, oxygen-free environment.

  • Aliquotting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated exposure to atmospheric moisture and oxygen, which drive oxidation and hydrolysis. Amber glass prevents photodegradation.

  • Purging: Purge each vial with high-purity Argon gas for 30 seconds. Argon is preferred over Nitrogen as it is heavier than air and settles over the solid, creating a robust protective blanket.

  • Sealing: Cap tightly with PTFE-lined screw caps. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Transfer vials to a desiccator cabinet or a sealed secondary container containing active desiccant (e.g., Drierite), and store at -20°C or -80°C.

Protocol B: Liquid Stock Solution Preparation (For Short-Term, <3 months)
  • Solvent Selection: Obtain strictly anhydrous DMSO. Self-Validation Step: Verify the water content is <0.005% via Karl Fischer titration before use to prevent nitrile hydrolysis.

  • Dissolution: Dissolve the required amount of 2-hydroxy-4-(hydroxymethyl)benzonitrile in the anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Aliquotting: Dispense into low-bind, amber microcentrifuge tubes or amber glass vials in single-use volumes (e.g., 50 µL).

  • Inerting & Storage: Overlay the liquid headspace with Argon gas, seal immediately, and store at -80°C. Note: DMSO freezes at 18.5°C; ensure the aliquot is completely thawed and vortexed before use to avoid concentration gradients.

StorageWorkflow Start Solid Compound Received Decision Storage Format? Start->Decision Solid Protocol A: Solid State (Long-Term >6 mo) Decision->Solid Preferred Liquid Protocol B: Liquid Stock (Short-Term <3 mo) Decision->Liquid Working Stocks AliquotSolid Aliquot into single-use amber glass vials Solid->AliquotSolid Dissolve Dissolve in Anhydrous DMSO Liquid->Dissolve ArgonSolid Purge headspace with Argon gas AliquotSolid->ArgonSolid Seal Seal with PTFE caps & Parafilm ArgonSolid->Seal AliquotLiquid Aliquot into single-use amber vials Dissolve->AliquotLiquid ArgonLiquid Overlay headspace with Argon gas AliquotLiquid->ArgonLiquid ArgonLiquid->Seal Store Store at -20°C or -80°C in the dark Seal->Store

Workflow for preparing and storing solid and liquid stocks under inert conditions.

Section 4: Quantitative Data & Stability Summary

The following table summarizes the expected stability of 2-hydroxy-4-(hydroxymethyl)benzonitrile under various storage conditions, highlighting the critical need for temperature and atmosphere control.

Storage ConditionSolvent / MatrixAtmosphereTemp (°C)Expected Shelf LifePrimary Degradation Risk
Optimal (Solid) None (Solid Powder)Argon-20 to -80> 2 YearsNone (Highly Stable)
Good (Solid) None (Solid Powder)Air43 - 6 MonthsSlow Phenol Oxidation
Optimal (Liquid) Anhydrous DMSOArgon-803 - 6 MonthsMinimal
Poor (Liquid) Methanol / EthanolAir4< 2 WeeksEtherification, Oxidation
Critical Failure Aqueous Buffer (pH 7.4)AirRoom Temp< 24 HoursRapid Oxidation, Hydrolysis

References

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI.mdpi.com.
  • Effect of Bottle Storage on Colour, Phenolics and Volatile Composition of Malvasia and Moscato White Wines - CABI Digital Library.cabidigitallibrary.org.
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC.nih.gov.

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 2-hydroxy-4-(hydroxymethyl)benzonitrile in Non-Polar Solvents

Prepared by: Senior Application Scientist, Advanced Formulations Group Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Formulations Group

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2-hydroxy-4-(hydroxymethyl)benzonitrile in non-polar solvent systems. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to empower you to overcome these common experimental hurdles.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Q1: Why is 2-hydroxy-4-(hydroxymethyl)benzonitrile so poorly soluble in non-polar solvents like hexane, toluene, or dichloromethane?

A1: The solubility of a compound is governed by the principle "like dissolves like".[1][2][3] 2-hydroxy-4-(hydroxymethyl)benzonitrile has a molecular structure dominated by highly polar functional groups: a phenolic hydroxyl (-OH), a primary alcohol (-CH2OH), and a nitrile (-C≡N).

  • Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors.[4][5] This leads to strong intermolecular hydrogen bonds between molecules of the compound, creating a stable, crystalline lattice that requires significant energy to break apart.

  • Polarity: The nitrile group is also highly polar.

  • Solvent Interaction: Non-polar solvents, which primarily interact through weak van der Waals forces (London dispersion forces), cannot provide enough energy to disrupt the strong hydrogen-bonding network of the solute.[6][7] For dissolution to occur, the energy released from new solute-solvent interactions must be comparable to the energy required to break both solute-solute and solvent-solvent interactions. In this case, the disparity is too large.

G cluster_0 Molecule A cluster_1 Molecule B A 2-hydroxy-4-(hydroxymethyl)benzonitrile A_OH Phenolic -OH A_CH2OH Hydroxymethyl -CH2OH A_CN Nitrile -CN B_OH Phenolic -OH A_OH->B_OH Strong H-Bond B_CN Nitrile -CN A_CH2OH->B_CN Strong H-Bond B 2-hydroxy-4-(hydroxymethyl)benzonitrile B_CH2OH Hydroxymethyl -CH2OH

Caption: Intermolecular hydrogen bonding in 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Section 2: Troubleshooting Guide: Practical Strategies & Protocols

This section provides actionable, step-by-step solutions to address solubility challenges during your experiments.

Q2: My compound is precipitating from my non-polar reaction mixture. What is the simplest first step to try?

A2: The most direct approach is temperature adjustment . For most solid solutes, solubility increases with temperature.[2][4] The added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's crystal lattice.[2]

  • Setup: Place a known amount of the compound (e.g., 10 mg) into a vial with a measured volume of the non-polar solvent (e.g., 1 mL). Add a magnetic stir bar.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath on a magnetic stir plate.

  • Incremental Increase: Increase the temperature in 5-10 °C increments, allowing the mixture to equilibrate for 10-15 minutes at each step.

  • Observation: Record the temperature at which the solid completely dissolves.

  • Caution: Be aware of the solvent's boiling point and potential thermal degradation of your compound. Always perform heating in a well-ventilated fume hood.

Temperature (°C)SolventAmount of Solute (mg)Volume of Solvent (mL)Observation (e.g., Insoluble, Partially Soluble, Fully Soluble)
25 (RT)Toluene101Insoluble
40Toluene101Partially Soluble
60Toluene101Fully Soluble

Table 1: Example data log for temperature-based solubility screening.

Q3: Heating is insufficient or incompatible with my experimental conditions. How can I modify the solvent system itself?

A3: The next strategy is to employ a co-solvent system . A co-solvent is a water-miscible organic solvent that can act as a "bridge" between the polar solute and the bulk non-polar solvent.[8][9] Co-solvents typically have both polar (e.g., hydrogen bond accepting) and non-polar characteristics.[]

The mechanism involves the co-solvent disrupting the water's hydrogen bonding network (if present in trace amounts) and creating a microenvironment around the solute that is more favorable for dissolution.[] Common co-solvents for this purpose include tetrahydrofuran (THF), 1,4-dioxane, or ethyl acetate.

G Solute Polar Solute CoSolvent Co-Solvent Solute->CoSolvent Favorable Interaction NonPolar Non-Polar Solvent Solute->NonPolar Unfavorable Interaction CoSolvent->NonPolar Favorable Interaction

Caption: Co-solvency bridges the polarity gap between solute and solvent.

  • Selection: Choose a co-solvent that is miscible with your primary non-polar solvent and is inert to your reaction conditions.

  • Preparation: Prepare several vials. To each, add a fixed amount of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

  • Titration: To the first vial, add your pure non-polar solvent and check for solubility. To subsequent vials, add the non-polar solvent containing increasing percentages of the co-solvent (e.g., 2%, 5%, 10%, 20% v/v).

  • Agitation: Vigorously mix each vial (vortex or sonication) at a constant temperature.

  • Analysis: Observe the minimum percentage of co-solvent required to achieve full dissolution.

Bulk SolventCo-SolventCo-Solvent % (v/v)Solubility Result
HexaneTHF0%Insoluble
HexaneTHF5%Sparingly Soluble
HexaneTHF10%Slightly Soluble
HexaneTHF20%Fully Soluble

Table 2: Example screening data for a hexane/THF co-solvent system.

Q4: I need to achieve a high concentration in a purely non-polar solvent for a formulation, and co-solvents are not an option. What is a more advanced strategy?

A4: For such cases, a prodrug approach is a highly effective, albeit more involved, strategy.[11][12] This chemical modification technique involves masking the polar functional groups responsible for poor solubility with non-polar, bioreversible moieties.[13][14] By converting the highly polar hydroxyl groups into less polar esters or ethers, you fundamentally change the molecule's physicochemical properties, making it significantly more lipophilic and thus more soluble in non-polar environments.

This strategy is widely used in pharmaceutical development to improve properties like solubility and membrane permeability.[11][14][15]

G Parent Parent Compound (Polar, H-Bonding) Prodrug Prodrug (Non-Polar, Lipophilic) Parent->Prodrug Esterification Prodrug->Parent In-vivo/In-vitro Reagent Non-Polar Masking Group (e.g., Acetyl Chloride) Cleavage Bio-reversible Cleavage (e.g., Esterase)

Caption: Workflow for the prodrug approach to enhance non-polar solubility.

This protocol is a conceptual example of how to create a less polar di-acetylated prodrug. Warning: This reaction should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Dissolve 1 equivalent of 2-hydroxy-4-(hydroxymethyl)benzonitrile in a suitable aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., 2.5 equivalents of triethylamine or pyridine).

  • Reaction: Cool the solution in an ice bath (0 °C). Slowly add 2.2 equivalents of acetyl chloride or acetic anhydride dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Perform a liquid-liquid extraction. The organic layer will contain the desired non-polar product.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization.

  • Confirmation: Confirm the structure of the new, non-polar di-acetylated compound using techniques like NMR and Mass Spectrometry. The resulting prodrug will exhibit dramatically improved solubility in non-polar solvents.

Section 3: Strategies to Avoid
Q5: I have heard that cyclodextrins can improve solubility. Is this a viable option for non-polar solvents?

A5: No, this is not a suitable strategy. Cyclodextrins are used to enhance the aqueous (water) solubility of poorly soluble compounds.[16][] Their mechanism involves a hydrophobic inner cavity that encapsulates the non-polar part of a guest molecule, while their hydrophilic exterior interacts favorably with water.[18] Using a cyclodextrin complex would make the resulting entity even less soluble in a non-polar solvent due to the highly polar, sugar-based exterior of the cyclodextrin.

Section 4: Summary of Approaches
StrategyEase of ImplementationRequired ExpertiseReversibilityTypical Efficacy
Temperature Adjustment HighLowFully ReversibleLow to Moderate
Co-solvency MediumLow to MediumFully ReversibleModerate to High
Prodrug Modification LowHigh (Organic Synthesis)Chemically ReversibleVery High

Table 3: Comparison of solubility enhancement strategies.

References
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.
  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026, March 5). Google Tech Discovery.
  • Current and Emerging Prodrug Strategies. (2025, June 17). Journal of Medicinal Chemistry.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link]

  • Fernandes, G. et al. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. [Link]

  • How do non polar solvents dissolve nonpolar solutes? (n.d.). CK-12 Foundation. [Link]

  • How do non-polar substances dissolve in non-polar solvents?. (2012, October 3). Chemistry Stack Exchange. [Link]

  • How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?. (2021, September 13). Quora. [Link]

  • The Solution Process. (n.d.). Chemistry LibreTexts. [Link]

  • Hydrogen bond blueshifts in nitrile vibrational spectra are dictated by hydrogen bond geometry and dynamics. (n.d.). ChemRxiv. [Link]

  • The Hydrogen Bond. (2024, October 28). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During 2-Hydroxy-4-(hydroxymethyl)benzonitrile Functionalization

Welcome to the technical support center for the functionalization of 2-hydroxy-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-hydroxy-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Selectivity

2-Hydroxy-4-(hydroxymethyl)benzonitrile is a valuable building block in medicinal chemistry and materials science due to its three distinct functional groups: a phenolic hydroxyl, a benzylic alcohol, and a nitrile. However, the similar reactivity of the two hydroxyl groups presents a significant challenge in achieving chemoselectivity. Undesired side reactions, such as O-alkylation at both hydroxyls, oxidation of the benzylic alcohol, and reactions involving the nitrile group, are common pitfalls. This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I am attempting to selectively alkylate the phenolic hydroxyl, but I'm observing dialkylation. How can I improve selectivity?

A1: Achieving selective O-alkylation of the phenolic hydroxyl in the presence of the benzylic alcohol requires careful control of reaction conditions. The phenolic hydroxyl is more acidic and therefore more readily deprotonated to form a nucleophilic phenoxide. To favor monoalkylation at the phenolic position, use a weaker base that can selectively deprotonate the phenol. A common and effective strategy is the Williamson ether synthesis using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF.[1] Running the reaction at a controlled, moderate temperature (e.g., 50-80°C) can also enhance selectivity.[1]

Q2: My reaction mixture is turning dark, and I'm getting a complex mixture of products, likely due to oxidation. What is causing this, and how can I prevent it?

A2: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially under harsh basic or heated conditions.[2][3] This can be exacerbated by the presence of trace metals or air (oxygen). To prevent this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial. If oxidation persists, consider protecting the benzylic alcohol before proceeding with the functionalization of the phenolic hydroxyl.

Q3: Can I functionalize the benzylic alcohol without affecting the phenolic hydroxyl?

A3: Yes, but this typically requires protection of the more reactive phenolic hydroxyl group first.[4] Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers.[4][5] Once the phenol is protected, the benzylic alcohol can be functionalized through various reactions, such as etherification or esterification, under conditions that will not cleave the protecting group.

Q4: Are there any concerns with the nitrile group's stability during these functionalization reactions?

A4: The nitrile group is generally stable under many conditions used for etherification or esterification. However, it can be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, especially at elevated temperatures.[6][7] It is also susceptible to reduction and can react with strong nucleophiles like organometallics.[8] Therefore, it is crucial to choose reaction conditions that are compatible with the nitrile functionality.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant amount of dialkylated product 1. Base is too strong, leading to deprotonation of both hydroxyl groups. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a milder base such as K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature and monitor the reaction closely by TLC. 3. Optimize the reaction time to maximize the yield of the desired monoalkylated product.
Formation of a benzaldehyde or benzoic acid derivative Oxidation of the benzylic alcohol.[2][3]1. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Consider protecting the benzylic alcohol as a silyl ether (e.g., TBDMS) prior to functionalization.[9]
Low or no conversion 1. Insufficiently strong base to deprotonate the phenol. 2. Poor quality of reagents or solvent. 3. Low reaction temperature.1. While avoiding overly strong bases, ensure the chosen base is sufficient to deprotonate the phenol. NaH can be used cautiously if milder bases are ineffective. 2. Use freshly distilled/dried solvents and high-purity reagents. 3. Gradually increase the reaction temperature while monitoring for side product formation.[1]
Presence of C-alkylated byproducts The phenoxide is an ambident nucleophile and can undergo C-alkylation at the aromatic ring.[1]1. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. 2. Using a counter-ion that promotes O-alkylation (e.g., cesium) can be beneficial.
Hydrolysis of the nitrile group Reaction conditions are too acidic or basic, and/or the temperature is too high.[7][10]1. Maintain a neutral or mildly basic pH throughout the reaction and workup. 2. Avoid prolonged exposure to high temperatures.
Visualizing the Challenge: Reactive Sites

Caption: Key reactive sites on 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Key Experimental Protocols

Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl

This protocol details a standard Williamson ether synthesis optimized for selectivity towards the phenolic hydroxyl.[1]

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetonitrile (ACN)

  • Magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add dry acetonitrile to achieve a concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Benzylic Alcohol

This protocol describes the protection of the benzylic alcohol as a silyl ether, a common strategy to prevent its oxidation or undesired alkylation.[9]

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dry N,N-Dimethylformamide (DMF)

  • Magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) and imidazole (2.5 eq).

  • Add dry DMF to dissolve the starting materials.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMSCl (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision Workflow for Functionalization Strategy

Functionalization_Strategy start Desired Functionalization? phenolic_oh Phenolic -OH start->phenolic_oh benzylic_oh Benzylic -OH start->benzylic_oh selective_alkylation Selective O-Alkylation (Protocol 1) phenolic_oh->selective_alkylation Yes protect_phenol Protect Phenolic -OH (e.g., as methyl or benzyl ether) benzylic_oh->protect_phenol Yes functionalize_alcohol Functionalize Benzylic -OH protect_phenol->functionalize_alcohol deprotect_phenol Deprotect Phenolic -OH functionalize_alcohol->deprotect_phenol

Caption: Decision tree for planning the functionalization of 2-hydroxy-4-(hydroxymethyl)benzonitrile.

References

  • Chemo‐ and Regio‐selective Dual‐Functionalization of Arenes: Synthesis of Multi‐Functional Aromatics via Aromaticity Destruction‐Reconstruction Process. (n.d.).
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide C
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020).
  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2022). MDPI.
  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.
  • Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001). (2016). Semantic Scholar.
  • Selective Generation of Lithiated Benzonitriles: the Importance of Reaction Conditions. (2008). The Journal of Organic Chemistry.
  • A Perspective on Late-Stage Aromatic C–H Bond Functionaliz
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Chemoselective methylene oxidation in arom
  • Meta-selective C–H functionaliz
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. (n.d.). Vaia.
  • Alcohol Protecting Groups. (n.d.). University of Windsor.
  • Protecting Groups. (2020). Chem.iitb.
  • Comparative reactivity of Benzonitrile and other arom
  • Protective Groups in Synthetic Organic Chemistry. (n.d.). University of California, Irvine.
  • Benzonitrile: Organic Chemistry Study Guide. (2025). Fiveable.
  • Method for the preparation of 2 hydroxybenzonitrile. (1997).
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Semantic Scholar.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PMC.
  • Preparing Ethers. (2025). Chemistry LibreTexts.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
  • Process for the preparation of hydroxybenzonitriles. (1971).
  • Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol. (n.d.). Benchchem.
  • 4-(Hydroxymethyl)benzonitrile 95 874-89-5. (n.d.). Sigma-Aldrich.

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Optimization

overcoming steric hindrance in 2-hydroxy-4-(hydroxymethyl)benzonitrile coupling

Topic: Overcoming Steric Hindrance in 2-hydroxy-4-(hydroxymethyl)benzonitrile Coupling For: Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 2-hydroxy-4-(hydroxymethyl)benzonitrile Coupling For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the cross-coupling of 2-hydroxy-4-(hydroxymethyl)benzonitrile and its derivatives. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Introduction: Understanding the Challenge

The molecule 2-hydroxy-4-(hydroxymethyl)benzonitrile presents a unique set of challenges in cross-coupling reactions. Its utility as a synthon is often hampered by significant steric hindrance and the presence of two reactive hydroxyl groups. The primary obstacles are:

  • Steric Hindrance: The ortho-hydroxyl group severely impedes access to the C1 and C2 positions of the benzene ring, making it difficult for the bulky catalytic complexes required for cross-coupling to approach the reaction center. This slows down or completely stalls critical steps like oxidative addition and reductive elimination.[1][2][3]

  • Acidic Phenolic Proton: The phenolic -OH group is acidic. In the presence of the strong bases often required for coupling reactions, it will be deprotonated. The resulting phenoxide can coordinate to the metal center of the catalyst, leading to catalyst inhibition or decomposition.

  • Reactive Functional Groups: Both the phenolic and benzylic hydroxyl groups can participate in unwanted side reactions or may require protection, adding steps to the synthetic route.[4][5]

This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider before attempting a coupling reaction with a 2-hydroxy-4-(hydroxymethyl)benzonitrile derivative?

A1: Success hinges on a careful, multi-faceted strategy that addresses the molecule's inherent reactivity. Before beginning, you must evaluate four key areas:

  • Protecting Group Strategy: The acidic phenolic proton is not a spectator. It will interfere with most catalytic cycles. Deciding whether to protect it—and with what—is the most critical first step.[4][6]

  • Catalyst & Ligand Selection: Standard catalysts (e.g., Pd(PPh₃)₄) are almost certain to fail. Your choice must be tailored for sterically demanding substrates. This involves using catalysts with bulky, electron-rich ligands that promote the difficult steps in the catalytic cycle.[1][7][8]

  • Coupling Partner: The nature of your coupling partner (e.g., boronic acid, amine, alkyne) will dictate the type of reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and the specific conditions required.

  • Reaction Conditions: The choice of base, solvent, and temperature are not trivial. These parameters must be selected to be compatible with your substrate and to maximize the efficacy of your chosen catalyst system. For instance, excessively strong bases can lead to side reactions, while the wrong solvent can hinder catalyst performance.

Q2: Is it absolutely necessary to use protecting groups for the hydroxyl functions?

A2: For the phenolic hydroxyl group, yes, in almost all cases. Attempting a cross-coupling reaction without protecting the phenol is a common cause of failure. The deprotonated phenoxide can poison palladium and copper catalysts. Protection adds steps but saves time and resources by preventing reaction failure.

For the benzylic hydroxymethyl group , protection is often not necessary but depends on the reaction conditions. It is far less acidic and nucleophilic than the phenol. However, if you are using highly reactive reagents or harsh conditions that could lead to oxidation or O-alkylation, a protecting group like a silyl ether (e.g., TBS) may be warranted.

Q3: What is the most effective protecting group for the phenolic hydroxyl?

A3: The ideal protecting group should be easy to install, stable to the coupling conditions, and easy to remove without affecting the rest of the molecule. For this substrate, two excellent choices are:

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages & Considerations
MOM (Methoxymethyl ether)MOM-Cl, DIPEAAcidic (e.g., HCl in MeOH)Very stable to bases and common coupling conditions. Easy to install.
TBDPS (tert-Butyldiphenylsilyl ether)TBDPS-Cl, ImidazoleFluoride source (e.g., TBAF)Extremely robust and offers significant steric bulk. Can also serve as an aryl group donor in some specialized reactions.[9][10]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My Suzuki-Miyaura coupling reaction with a halogenated derivative of the protected benzonitrile is failing (low or no yield).

This is a common issue when attempting to form a C-C bond with this hindered system. The bottleneck is typically a slow or non-existent oxidative addition or reductive elimination.

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts are ineffective for sterically crowded environments.[1] You must employ systems designed to accelerate the key steps of the catalytic cycle.

    • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for hindered couplings. They stabilize the palladium center and promote the difficult reductive elimination step. Excellent choices include XPhos, SPhos, and RuPhos (Buchwald Ligands).[1][11]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphines for tetra-ortho-substituted biaryl synthesis.[7][8] Robust acenaphthoimidazolylidene palladium complexes have shown exceptional activity with low catalyst loadings.[7][8]

  • Base Selection: The base is crucial for activating the boronic acid but can also cause side reactions. For hindered substrates, milder inorganic bases are often superior.

    • Recommended: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity for the transmetalation step without promoting catalyst degradation.[1]

    • Use with Caution: Stronger bases like potassium tert-butoxide (t-BuOK) can be effective but may require more careful optimization of temperature and reaction time.[7]

  • Solvent and Temperature:

    • Solvents: Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane and Toluene are common and effective choices.[7]

    • Temperature: Hindered couplings often require elevated temperatures (80-110 °C) to overcome the high activation energy barriers.

Problem 2: My Buchwald-Hartwig amination gives poor yields when coupling with an amine.

Forming a C-N bond on this scaffold is exceptionally challenging due to steric clash between the incoming amine, the substrate, and the bulky ligand on the palladium center.

Caption: Decision process for troubleshooting a Buchwald-Hartwig amination.

  • Ligand Selection is Paramount: The success of the Buchwald-Hartwig amination is more dependent on the ligand than almost any other cross-coupling reaction.[12]

    • For Hindered Substrates: You must use ligands specifically developed for these challenging transformations. This includes highly bulky biaryl phosphine ligands. Refer to catalyst selection guides from major suppliers for the latest generations of ligands.[13][14][15]

    • Copper Catalysis as an Alternative: For certain C-N couplings, modern copper-catalyzed systems (modified Ullmann reactions) can be an effective alternative to palladium, sometimes succeeding where palladium fails with hindered partners.[16]

  • Rigorous Control of Conditions:

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).

    • Anhydrous Conditions: Water will react with the strong bases used and interfere with the catalytic cycle. Use anhydrous solvents and dry glassware.

    • Base: Sodium tert-butoxide (NaOt-Bu) is the most common base for these reactions, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

Problem 3: I am attempting a C-O coupling (ether synthesis) and see no product.

C-O bond formation is often more difficult than C-N or C-C coupling due to a slower reductive elimination step.

  • Avoid Classical Ullmann Conditions: The traditional Ullmann condensation, which uses stoichiometric copper powder at very high temperatures (>180 °C), is unlikely to work and will likely lead to decomposition.[17][18]

  • Use a Modern, Ligand-Accelerated Ullmann-type Reaction: This is the preferred method. It uses a catalytic amount of a copper(I) salt with a specific ligand at much lower temperatures (80-120 °C).

    • Catalyst System: A common starting point is CuI with ligands such as 1,10-phenanthroline or L-proline .[19][20]

    • Base: A mild base like K₂CO₃ or Cs₂CO₃ is typically used.

  • Consider a Buchwald-Hartwig C-O Coupling: Palladium-catalyzed systems also exist for etherification. These require specialized ligands different from those used for amination. Consult literature for ligands specifically designed for C-O coupling.

Experimental Protocols

Protocol 1: Protection of 2-hydroxy-4-(hydroxymethyl)benzonitrile with MOM-Cl

This protocol provides a robust method to protect the critical phenolic hydroxyl group, which is a prerequisite for successful coupling.

Materials:

  • 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Chloromethyl methyl ether (MOM-Cl, 1.5 equiv, Caution: Carcinogen )

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 2-hydroxy-4-(hydroxymethyl)benzonitrile in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise to the stirred solution.

  • MOM-Cl Addition: Add MOM-Cl dropwise over 10 minutes. Perform this step in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (staining with KMnO₄).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(methoxymethoxy)-4-(hydroxymethyl)benzonitrile.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling of a Protected, Halogenated Benzonitrile

This is a general starting point for coupling a protected aryl halide (e.g., 2-(methoxymethoxy)-4-(hydroxymethyl)-1-bromobenzonitrile) with a boronic acid. Optimization for each specific substrate is required.

Materials:

  • Protected aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv), finely ground and dried

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the protected aryl halide, arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe (concentration typically 0.1-0.3 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired biaryl product.

References

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  • 5

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Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in 2-Hydroxy-4-(hydroxymethyl)benzonitrile Reactions

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for handling 2-hydroxy-4-(hydroxymethyl)benzonitrile [CAS: 210037-55-1]. Due to its polyfunctional nature—featuring a cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for handling 2-hydroxy-4-(hydroxymethyl)benzonitrile [CAS: 210037-55-1]. Due to its polyfunctional nature—featuring a cyano group, a phenolic hydroxyl, and a benzylic hydroxyl—this compound is notoriously sensitive to moisture during synthetic modifications.

As an Application Scientist, understanding the mechanistic causality behind these failures is critical to designing robust, self-validating experimental workflows.

FAQ 1: Mechanistic Causality

Q: Why do my functionalization reactions with 2-hydroxy-4-(hydroxymethyl)benzonitrile fail or yield unexpected byproducts when trace moisture is present?

A: The sensitivity arises from the competing nucleophilic and electrophilic sites on the molecule. When trace water is introduced into the system, two primary failure modes occur:

  • Nitrile Hydration: The cyano group (-CN) is highly susceptible to hydration. In the presence of moisture and the Lewis/Brønsted acids or bases typically used as catalysts for alcohol functionalization, the nitrile undergoes nucleophilic attack by water. This forms a primary amide or hydrolyzes completely to a carboxylic acid 1.

  • Reagent Quenching: Reagents intended for the benzylic or phenolic hydroxyl groups (e.g., silyl chlorides, Grignard reagents, Mitsunobu phosphines) are exceptionally oxophilic. Water is a smaller, more mobile nucleophile than the sterically hindered benzylic alcohol or the electronically deactivated phenolic alcohol, leading to rapid, preferential reagent quenching.

G A 2-Hydroxy-4-(hydroxymethyl)benzonitrile + Reagent + Catalyst B Desired Product (e.g., Silyl Ether) A->B Anhydrous (<50 ppm H2O) C Nitrile Hydration (Amide Byproduct) A->C Trace H2O + Acid/Base D Reagent Quenching (Failed Reaction) A->D Trace H2O + Oxophilic Reagent

Fig 1. Divergent reaction pathways based on moisture presence.

FAQ 2: Quantitative Impact & Reagent Specifics

Q: How much moisture is too much, and how does it affect different synthetic steps?

A: The acceptable water threshold depends entirely on the reaction type. Because 2-hydroxy-4-(hydroxymethyl)benzonitrile forms strong intermolecular hydrogen bonds via its dual hydroxyl groups, it readily absorbs atmospheric moisture, trapping water within its crystal lattice.

The table below summarizes the quantitative moisture thresholds and the specific failure modes for common transformations:

Reaction TypeTarget Functional GroupMax Tolerable H2​O Primary Moisture-Induced Failure Mode
Silyl Protection (TBSCl/Imidazole)Benzylic -OH< 100 ppmReagent hydrolysis (TBS-OH formation); low yield.
Mitsunobu Etherification Phenolic -OH< 50 ppmTriphenylphosphine oxide formation without coupling.
Swern Oxidation Benzylic -OH< 20 ppmQuenching of oxalyl chloride; vigorous off-gassing.
Base-Catalyzed Alkylation Phenolic -OH< 200 ppmNitrile hydration to primary amide; competitive alkylation.

FAQ 3: Experimental Protocols & Self-Validating Systems

Q: How can I ensure my workflow is sufficiently anhydrous to achieve high yields during selective protection?

A: Standard vacuum drying is insufficient for this compound due to its hydrogen-bonding network. You must employ azeotropic drying followed by a rigorous Schlenk line technique 2. Below is a self-validating protocol for the selective tert-butyldimethylsilyl (TBS) protection of the benzylic alcohol in the presence of the free phenol 3.

Step-by-Step Methodology: Anhydrous Selective TBS Protection
  • Azeotropic Drying: Dissolve 1.0 eq of 2-hydroxy-4-(hydroxymethyl)benzonitrile in anhydrous toluene (5 mL/mmol) in an oven-dried round-bottom flask. Evaporate the solvent under reduced pressure. Repeat this process three times to azeotropically strip trapped water from the lattice structures.

  • High Vacuum Desiccation: Attach the flask to a high-vacuum line (<0.1 Torr) for at least 2 hours.

    • Self-Validation Check: The substrate must appear as a free-flowing, electrostatic white powder. If it clumps or sticks to the glass, moisture is still present.

  • Inert Atmosphere Setup: Backfill the flask with ultra-high-purity Argon. Argon is preferred over Nitrogen due to its higher density, which provides a better protective blanket over the solid.

  • Solvent & Base Addition: Inject anhydrous N,N-dimethylformamide (DMF) (stored over activated 4Å molecular sieves) followed by 2.2 eq of imidazole. Stir until completely dissolved.

  • Reagent Addition: Cool the reaction to 0°C. Dropwise, add 1.05 eq of TBSCl dissolved in a minimal amount of anhydrous DMF.

    • Self-Validation Check: The solution must remain transparent. Immediate cloudiness or white precipitation upon TBSCl addition indicates reagent quenching by residual moisture.

  • Monitoring: Allow the mixture to warm to room temperature. The steric bulk of the TBS group, combined with the electronic deactivation of the phenol (due to the electron-withdrawing nitrile group), ensures selective protection of the benzylic alcohol.

G2 N1 1. Azeotropic Drying (Toluene, 3x) N2 N2 N1->N2 N3 3. Argon Backfill (Schlenk Line) N2->N3 N4 4. Anhydrous Solvent Addition N3->N4 N5 5. Reagent Addition (Dropwise, 0°C) N4->N5

Fig 2. Self-validating Schlenk line workflow for anhydrous functionalization.

References

  • Armarego, W. L. F. "Chapter 1. Common Physical Techniques Used in Purification." Purification of Laboratory Chemicals. ResearchGate.[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Sixth Edition." ResearchGate.[Link]

  • "Sustainable Approaches for the Protection and Deprotection of Functional Groups." PMC - National Institutes of Health.[Link]

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Reference Data & Comparative Studies

Validation

comparing reactivity of 2-hydroxy-4-(hydroxymethyl)benzonitrile vs 4-(hydroxymethyl)benzonitrile

Comparative Reactivity Guide: 2-Hydroxy-4-(hydroxymethyl)benzonitrile vs. 4-(hydroxymethyl)benzonitrile As a Senior Application Scientist, I frequently evaluate bifunctional and trifunctional aromatic building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Hydroxy-4-(hydroxymethyl)benzonitrile vs. 4-(hydroxymethyl)benzonitrile

As a Senior Application Scientist, I frequently evaluate bifunctional and trifunctional aromatic building blocks for drug discovery and material science pipelines. Two commonly compared scaffolds are 4-(hydroxymethyl)benzonitrile and its phenolic analog, 2-hydroxy-4-(hydroxymethyl)benzonitrile. While both possess a benzylic alcohol and a nitrile group, the addition of the ortho-hydroxyl group in the latter fundamentally rewrites its reactivity profile.

This guide objectively compares their electronic properties, chemoselectivity, and downstream synthetic utility, providing actionable insights and validated experimental protocols for researchers.

Structural Causality & Electronic Interplay

The divergent reactivity between these two molecules stems directly from the competitive interplay of inductive (-I) and mesomeric (+M) electronic effects:

  • 4-(hydroxymethyl)benzonitrile: The cyano group (-CN) is a powerful electron-withdrawing group. It depletes electron density from the aromatic π-system via both inductive and resonance effects, severely deactivating the ring toward electrophilic aromatic substitution (EAS)[1]. In this molecule, the benzylic alcohol and the nitrile act as independent, orthogonal reactive centers with minimal electronic cross-talk.

  • 2-hydroxy-4-(hydroxymethyl)benzonitrile: The introduction of the phenolic hydroxyl group introduces a strong +M effect that overrides the -I effect of the nitrile, enriching the ring's electron density. More critically, the spatial proximity of the hydroxyl group to the nitrile (an ortho relationship) creates a "salicylonitrile" motif. This proximity enables strong intramolecular hydrogen bonding and facilitates neighboring group participation, serving as a thermodynamic sink for intramolecular cyclizations[2].

Comparative Reactivity Profiles

A. Chemoselective Oxidation of the Benzylic Alcohol

Oxidizing the benzylic alcohol to an aldehyde is a standard transformation, but the two scaffolds demand different strategic approaches:

  • 4-(hydroxymethyl)benzonitrile: Undergoes clean, direct oxidation using mild oxidants like Manganese Dioxide (MnO₂) or Swern conditions. The highly deactivated ring and stable nitrile group do not interfere with the oxidation[1].

  • 2-hydroxy-4-(hydroxymethyl)benzonitrile: Direct oxidation is synthetically problematic. The electron-rich phenol is highly susceptible to oxidative degradation (e.g., forming reactive ortho-quinones). Therefore, the phenolic -OH must be transiently masked (e.g., as a tert-butyldimethylsilyl or benzyl ether) prior to initiating benzylic oxidation.

B. Nitrile Functionalization vs. Intramolecular Cyclization
  • 4-(hydroxymethyl)benzonitrile: The isolated nitrile can be reliably converted into tetrazines (highly valuable for bioorthogonal click chemistry) using hydrazine and metal catalysts[3], or it can be reduced to a primary amine via Raney Nickel catalyzed hydrogenation[4].

  • 2-hydroxy-4-(hydroxymethyl)benzonitrile: The ortho-hydroxyl group acts as a potent internal nucleophile. When the phenol is O-alkylated with an α-haloketone or α-haloacetonitrile, the resulting intermediate rapidly undergoes a base-catalyzed Thorpe-Ziegler cyclization to yield functionalized benzofuran scaffolds[2]. This makes it an invaluable precursor for complex heterocyclic drug discovery.

Quantitative Data & Property Comparison

Property / Reactivity4-(hydroxymethyl)benzonitrile2-hydroxy-4-(hydroxymethyl)benzonitrile
Ring Electronic State Electron-deficient (Deactivated)Electron-rich (Activated)
EAS Susceptibility Low (Requires harsh conditions, meta-directing)High (Mild conditions, ortho/para to -OH)
Benzylic Oxidation Direct (e.g., MnO₂, Swern)Requires prior phenol protection
Nitrile Reactivity Intermolecular (Reduction, Tetrazine formation)Intramolecular (Benzofuran/Benzisoxazole cyclization)
Ortho-Effect AbsentPresent (Hydrogen bonding, cyclodehydration)

Mechanistic Visualization

Reactivity A 2-hydroxy-4-(hydroxymethyl) benzonitrile A_EAS Electrophilic Aromatic Substitution (Mild) A->A_EAS Phenol +M effect activates ring A_Cyc Thorpe-Ziegler Cyclization (Benzofurans) A->A_Cyc Ortho-OH proximity enables trapping A_Ox Benzylic Oxidation (Requires OH Protection) A->A_Ox Phenol susceptible to over-oxidation B 4-(hydroxymethyl) benzonitrile B_EAS EAS (Harsh Conditions, Meta-Directing) B->B_EAS -CN deactivates ring B_Red Nitrile Reduction / Tetrazine Formation B->B_Red Isolated nitrile reacts freely B_Ox Direct Benzylic Oxidation (MnO2) B->B_Ox Chemoselective, no interference

Fig 1: Divergent reactivity pathways driven by the presence of the ortho-hydroxyl group.

Validated Experimental Protocols

Protocol 1: Bioorthogonal Tetrazine Synthesis from 4-(hydroxymethyl)benzonitrile

Objective: Intermolecular functionalization of the isolated nitrile group to form a tetrazine handle for in vivo imaging or drug release[3]. Causality: The lack of steric hindrance and absence of internal nucleophiles allow the nitrile to undergo clean intermolecular condensation with hydrazine.

Step-by-Step Methodology:

  • Charge a heavy-walled sealed tube with 4-(hydroxymethyl)benzonitrile (400 mg, 3.0 mmol) and Ni(OTf)₂ catalyst (535 mg, 1.5 mmol)[3].

  • Add anhydrous acetonitrile (1.25 mL, 30.0 mmol) and hydrazine monohydrate (1.74 mL, 150.0 mmol)[3].

  • Seal the tube and stir the mixture at 60 °C for 24 hours to form the dihydrotetrazine intermediate[3].

  • Cool the reaction to 0 °C, quench with deionized water, and extract the aqueous layer with dichloromethane (3 x 20 mL)[3].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure[3].

  • Dissolve the crude residue in dichloromethane (10 mL) and add (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.45 g, 4.5 mmol) to oxidize the intermediate into the final highly-conjugated tetrazine[3].

Protocol 2: Benzofuran Scaffold Synthesis via Thorpe-Ziegler Cyclization

Objective: Exploiting the ortho-hydroxyl group of the salicylonitrile motif for heterocyclic ring construction[2]. Causality: The proximity of the nitrile group allows it to be attacked by the carbanion generated from the newly installed ether linkage, driving an irreversible ring closure.

Step-by-Step Methodology:

  • Dissolve 2-hydroxy-4-(hydroxymethyl)benzonitrile (0.083 mol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL)[2].

  • Add anhydrous potassium carbonate (K₂CO₃, 0.166 mol) as a mild base, followed by 2-chloroacetonitrile (0.101 mol) at room temperature[2].

  • Heat the reaction mixture to 80 °C and reflux for 3 hours. (The K₂CO₃ deprotonates the phenol, which attacks the 2-chloroacetonitrile. The resulting intermediate immediately undergoes base-catalyzed Thorpe-Ziegler cyclization)[2].

  • Monitor completion via TLC, then cool the mixture and pour it into ice-cold water to precipitate the cyclized product[2].

  • Filter the precipitate, wash with a minimum amount of cold hexane, and dry under vacuum to afford the functionalized benzofuran derivative[2].

References

  • Novel Bioorthogonal Theranostic Scaffold Enables on-Target Drug Release and Real Time Monitoring In Vivo | Journal of Medicinal Chemistry, ACS Publications,[Link]

Sources

Comparative

Benchmarking Synthetic Routes for 2-Hydroxy-4-(hydroxymethyl)benzonitrile Production

2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) 1 is a highly valuable bifunctional building block in medicinal chemistry. Featuring a phenolic hydroxyl, a benzylic alcohol, and a nitrile group, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) 1 is a highly valuable bifunctional building block in medicinal chemistry. Featuring a phenolic hydroxyl, a benzylic alcohol, and a nitrile group, it serves as a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and various enzyme inhibitors 2. For drug development professionals, selecting the optimal synthetic route is paramount to ensuring high atom economy, scalability, and impurity control.

This guide objectively benchmarks the three primary synthetic pathways used to produce this compound, providing mechanistic insights, quantitative comparisons, and field-validated experimental protocols.

Comparative Route Analysis

To synthesize 2-hydroxy-4-(hydroxymethyl)benzonitrile, chemists typically evaluate three distinct retrosynthetic strategies.

SynthesisRoutes SM1 4-formyl-2-hydroxybenzonitrile (CAS: 73289-83-5) Product 2-hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) SM1->Product Route A: NaBH4 Reduction SM2 2-hydroxy-4-methylbenzonitrile (CAS: 7364-06-9) SM2->Product Route B: NBS/AIBN then Hydrolysis SM3 2-bromo-5-(hydroxymethyl)phenol (CAS: 2737-19-1) SM3->Product Route C: Cyanation (Pd/CuCN)

Overview of the three primary synthetic routes to 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Route A: The Reductive Pathway (Recommended)

This route utilizes 4-formyl-2-hydroxybenzonitrile 3 as the starting material. The application of sodium borohydride (NaBH₄) in a protic solvent selectively reduces the aldehyde to the corresponding benzylic alcohol without disturbing the nitrile group 2.

  • Mechanistic Causality: The protic solvent (methanol) coordinates with the borohydride, increasing its electrophilicity and facilitating hydride transfer to the carbonyl carbon. The nitrile group remains completely inert under these mild conditions due to its significantly lower electrophilicity compared to the aldehyde.

Route B: Radical Halogenation & Hydrolysis

Starting from 2-hydroxy-4-methylbenzonitrile , this two-step route involves benzylic bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), followed by basic hydrolysis of the resulting 4-(bromomethyl)-2-hydroxybenzonitrile.

  • Mechanistic Causality: AIBN undergoes thermal homolysis to generate radicals, initiating the benzylic bromination. However, the lack of absolute regiocontrol often leads to over-bromination (forming the dibromomethyl derivative). Upon hydrolysis, the dibrominated impurity yields the aldehyde rather than the desired alcohol, requiring tedious chromatographic separation and depressing the overall yield.

Route C: The Cyanation Pathway

This route employs 2-bromo-5-(hydroxymethyl)phenol 4, substituting the aryl bromide with a nitrile using transition metal catalysis (e.g., Pd(PPh₃)₄ with Zn(CN)₂).

  • Mechanistic Causality: While Pd-catalyzed cross-coupling effectively installs the nitrile via oxidative addition and reductive elimination, the requirement for highly toxic cyanide sources and the subsequent need for rigorous heavy metal scavenging make this route highly unfavorable for late-stage API (Active Pharmaceutical Ingredient) manufacturing.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each synthetic route based on standard laboratory-scale execution (10–50 gram scale).

Performance MetricRoute A (Reductive)Route B (Bromination/Hydrolysis)Route C (Cyanation)
Step Count 121
Overall Yield 85–95% 45–60%65–75%
Chemoselectivity Excellent (Aldehyde > Nitrile)Poor (Over-bromination risk)Good
Scalability High (Standard API protocol)Low (Radical control issues)Moderate (Heavy metal toxicity)
E-Factor (Waste) LowHigh (Aqueous/Organic waste)High (Metal scavengers needed)
Primary Drawback Precursor cost slightly higherHarsh conditions, poor yieldToxic cyanide gas/salts

Validated Experimental Protocol (Route A)

Because Route A offers superior chemoselectivity, scalability, and safety, we detail its self-validating protocol below. This workflow ensures high-purity product isolation without the need for column chromatography.

WorkflowA Step1 1. Substrate Dissolution Dissolve SM in MeOH at 0°C Step2 2. Reductant Addition Portion-wise NaBH4 addition Step1->Step2 Prevents exotherm Step3 3. Reaction Maturation Stir 2h at Room Temp Step2->Step3 Chemoselective reduction Step4 4. Quench & Neutralization Add sat. NH4Cl (aq) Step3->Step4 Destroys excess borohydride Step5 5. Extraction & Isolation DCM extraction & Concentration Step4->Step5 Yields pure product

Workflow for the chemoselective reduction of 4-formyl-2-hydroxybenzonitrile.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 4-formyl-2-hydroxybenzonitrile (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: Methanol is chosen over aprotic solvents (like THF) because it significantly accelerates NaBH₄ reductions via solvent-assisted proton transfer to the developing alkoxide intermediate.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reduction of aldehydes by NaBH₄ is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses any potential side reactions, ensuring absolute chemoselectivity.

  • Reductant Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution (caused by the background reaction of NaBH₄ with methanol) and maintains a controlled reaction temperature.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The complete disappearance of the UV-active starting material spot and the appearance of a more polar product spot confirms 100% conversion.

  • Quench & Neutralization: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

    • Causality: NH₄Cl provides a mild proton source to safely decompose unreacted borohydride and break down the borate complex. Unlike strong acids (e.g., HCl), NH₄Cl will not risk the acidic hydrolysis of the sensitive nitrile group into an amide.

  • Extraction & Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous residue with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-hydroxy-4-(hydroxymethyl)benzonitrile as a highly pure solid 2.

References

  • 2-Hydroxy-4-(hydroxymethyl)benzonitrile Product Information. Accela ChemBio. 1

  • 4-Formyl-2-hydroxybenzonitrile | C8H5NO2 | CID 22476172. PubChem - NIH.3

  • WO2005066194A1 - Helix 12 directed steroidal pharmaceutical products. Google Patents. 2

  • 2-BroMo-5-(hydroxyMethyl)phenol 99% Pharm Intermediate. Echemi.4

Sources

Validation

Spectroscopic Validation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comparative Guide to Structural Integrity

Executive Summary For researchers and drug development professionals, the structural integrity of highly functionalized building blocks is non-negotiable. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (C₈H₇NO₂) presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural integrity of highly functionalized building blocks is non-negotiable. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (C₈H₇NO₂) presents a unique analytical challenge due to the presence of three orthogonal functional groups: a nitrile (-CN), a phenolic hydroxyl (-OH), and a benzylic alcohol (-CH₂OH).

This guide objectively compares the analytical performance of high-purity, analytical-grade 2-hydroxy-4-(hydroxymethyl)benzonitrile against standard technical-grade alternatives. Technical-grade batches frequently suffer from incomplete reduction, leaving behind the precursor 4-formyl-2-hydroxybenzonitrile. By employing a multi-modal spectroscopic approach, we establish a self-validating framework to guarantee structural integrity and differentiate premium products from substandard alternatives.

Analytical Workflow Visualization

SpectroscopicValidation Sample 2-Hydroxy-4-(hydroxymethyl) benzonitrile (Analyte) NMR 1H & 13C NMR (DMSO-d6) Sample->NMR IR FTIR Spectroscopy (KBr Pellet) Sample->IR MS HRMS (ESI-) Negative Ion Mode Sample->MS SubPattern 1,2,4-Substitution Confirmed NMR->SubPattern FuncGroups Orthogonal Groups (-CN, -OH) Verified IR->FuncGroups MassFrag m/z 148.040 [M-H]- Detected MS->MassFrag Valid Structural Integrity Validated SubPattern->Valid FuncGroups->Valid MassFrag->Valid

Multi-modal spectroscopic workflow for validating structural integrity and orthogonal functional groups.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the synthesis and validation of functionalized benzonitriles require protocols that inherently verify their own accuracy . Do not simply run the instruments; understand the causality behind the parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Sample Preparation. Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS.

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular analyte-analyte interactions. This prevents the phenolic and benzylic hydroxyl signals from broadening or coalescing, ensuring sharp, distinct peaks for structural confirmation.

  • Step 2: Acquisition Parameters. Acquire ¹H NMR at 400 MHz using a 30° pulse angle and a 4-second relaxation delay (d1).

    • Causality & Self-Validation: The extended 4-second delay ensures complete longitudinal relaxation (T₁) of the sterically hindered aromatic protons. This creates a self-validating integration system: the ratio of the benzylic -CH₂- (2H) to the phenolic -OH (1H) must mathematically integrate to exactly 2.00:1.00. Any deviation immediately flags polymeric contamination or incomplete precursor reduction.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Step 1: Matrix Preparation. Grind 1 mg of the sample with 100 mg of anhydrous KBr and press into a translucent pellet at 10 tons of pressure.

    • Causality: While Attenuated Total Reflectance (ATR) is faster, the KBr transmission method is mandated here. ATR can cause anomalous dispersion and peak shifts in the high-frequency region (>3000 cm⁻¹). KBr ensures the critical C≡N stretch is sharply resolved from the broad O-H stretching envelope.

  • Step 2: Spectral Acquisition. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution with 32 co-added scans.

    • Causality & Self-Validation: Co-adding 32 scans dramatically increases the signal-to-noise ratio, allowing the system to self-validate the absolute absence of the highly intense C=O stretch (~1695 cm⁻¹) that would indicate aldehyde contamination.

High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Sample Dilution. Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Step 2: Ionization. Inject into an ESI-TOF mass spectrometer operating exclusively in negative ion mode (ESI-).

    • Causality & Self-Validation: Operating in negative mode leverages the specific pKa (~8.5) of the phenolic hydroxyl group. The molecule readily deprotonates to form the [M-H]⁻ anion. This choice suppresses the ionization of non-acidic aliphatic impurities, providing a chemically filtered, self-validating exact mass measurement free from the sodium/potassium adducts that plague positive ion mode.

Comparative Spectroscopic Data

Baseline spectroscopic shifts for the phenolic nitrile core can be reliably referenced against standard 2-hydroxybenzonitrile profiles . Comprehensive analytical validation requires orthogonal characterization techniques to differentiate the target from impurities .

The tables below objectively compare the analytical-grade product against a technical-grade alternative contaminated with the common incomplete-reduction impurity (4-formyl-2-hydroxybenzonitrile).

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)

The presence of the aldehyde proton and the absence of the aliphatic -OH are the primary failure modes for technical-grade alternatives.

Proton AssignmentAnalytical-Grade (Target)Technical-Grade (Impurity Marker)Structural Implication
Phenolic -OH 10.55 ppm (s, 1H)10.80 ppm (s, 1H)Shifted downfield in impurity due to aldehyde hydrogen bonding
Aldehyde -CHO Absent 9.95 ppm (s, 1H)Indicates incomplete reduction of the precursor
C6-H (Ar) 7.52 ppm (d, J=8.0 Hz, 1H)7.85 ppm (d, J=8.0 Hz, 1H)Strongly deshielded by ortho-aldehyde in impurity
Aliphatic -OH 5.40 ppm (t, J=5.5 Hz, 1H)Absent Confirms successful reduction to benzylic alcohol in target
Benzylic -CH₂- 4.55 ppm (d, J=5.5 Hz, 2H)Absent Primary structural marker of the target molecule
Table 2: FTIR Functional Group Comparison (KBr Pellet)

FTIR provides a rapid, orthogonal confirmation that the sensitive nitrile group survived the synthetic reduction process.

Vibrational ModeAnalytical-Grade (cm⁻¹)Technical-Grade (cm⁻¹)Diagnostic Value
O-H Stretch (Phenolic) 3350 (broad)3200 (broad, shifted)Intermolecular H-bonding variations
O-H Stretch (Aliphatic) 3450 (sharp shoulder)Absent Distinguishes benzylic alcohol presence
C≡N Stretch (Nitrile) 2235 (sharp)2230 (sharp)Confirms nitrile survival during synthesis
C=O Stretch (Aldehyde) Absent 1695 (strong)Critical marker for technical-grade contamination
Table 3: HRMS (ESI-) Exact Mass Comparison

High-resolution mass spectrometry definitively separates the target compound from isobaric and structural impurities.

SpeciesTheoretical m/zObserved m/z (Analytical)Observed m/z (Technical)
[M-H]⁻ (Target) 148.0404148.0401 (Δ 2.0 ppm)148.0405 (Minor peak)
[M-H]⁻ (Impurity) 146.0248Absent 146.0250 (Major peak)

Conclusion

The structural integrity of 2-hydroxy-4-(hydroxymethyl)benzonitrile cannot be assumed; it must be rigorously proven. As demonstrated by the comparative data, relying on technical-grade materials introduces critical failure points—specifically, unreacted aldehydes that will poison downstream catalytic couplings or alter API synthesis profiles. By employing the self-validating NMR, FTIR, and HRMS protocols outlined in this guide, researchers can objectively verify the purity and performance of analytical-grade reagents, ensuring reproducible success in complex drug development workflows.

References

  • Title: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: 2-Hydroxybenzonitrile | C7H5NO | CID 11907 Source: PubChem URL: [Link]

Comparative

comparing protecting group strategies for 2-hydroxy-4-(hydroxymethyl)benzonitrile

An in-depth guide for researchers and drug development professionals on designing, executing, and validating orthogonal protecting group strategies for complex bifunctional aromatics. Physicochemical Profiling of 2-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers and drug development professionals on designing, executing, and validating orthogonal protecting group strategies for complex bifunctional aromatics.

Physicochemical Profiling of 2-Hydroxy-4-(hydroxymethyl)benzonitrile

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selective manipulation of polyfunctional molecules requires a rigorous understanding of molecular reactivity. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) presents a classic orthogonal protection challenge, featuring three distinct reactive sites:

  • Phenolic Hydroxyl (-OH at C2): Highly acidic ( pKa​≈9 ) due to the strong electron-withdrawing effect of the ortho-nitrile group. It is sterically hindered but becomes a potent nucleophile upon deprotonation.

  • Benzylic Hydroxyl (-CH₂OH at C4): A primary aliphatic alcohol ( pKa​≈15 ). It is significantly less acidic than the phenol but possesses vastly superior nucleophilicity in its neutral state due to minimal steric hindrance.

  • Nitrile Group (-CN at C1): While generally stable to mild acids and bases, it is highly susceptible to strong reducing agents (e.g., LiAlH4​ ) and catalytic hydrogenation ( H2​ , Pd/C ), which can reduce it to a primary amine.

To achieve true , we must exploit the ΔpKa​ of ∼6 and the differential steric environments of the two hydroxyl groups.

Strategic Comparison of Protecting Groups

When designing a protection scheme for this molecule, the choice of protecting group (PG) is dictated by the downstream reaction conditions and the required deprotection orthogonality.

Phenolic Protection: MOM vs. Benzyl
  • Methoxymethyl (MOM) Ether: The optimal choice. It is installed under mildly basic conditions and cleaved by mild acids. It leaves the nitrile untouched.

  • Benzyl (Bn) Ether: While easily installed, standard deprotection via hydrogenolysis ( H2​ , Pd/C ) risks reducing the nitrile group. If a benzyl group must be used, advanced deprotection using Lewis acids like BCl3​ with pentamethylbenzene as a cation scavenger is required to preserve the nitrile [1]. Alternatively, for highly base-sensitive downstream analogs, neutral palladium-catalyzed benzylation can be employed [2].

Benzylic Protection: TBS vs. TBDPS
  • TBS (tert-Butyldimethylsilyl): Easily installed and removed via fluoride ions (TBAF). However, TBS ethers exhibit moderate sensitivity to the acidic conditions required to cleave MOM ethers, potentially compromising orthogonality.

  • TBDPS (tert-Butyldiphenylsilyl): The superior alternative. The bulky phenyl rings make TBDPS approximately 100 times more stable to acidic hydrolysis than TBS. This ensures the benzylic protection survives the acidic cleavage of the phenolic MOM group.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these protecting group strategies specifically applied to 2-hydroxy-4-(hydroxymethyl)benzonitrile.

StrategyTarget HydroxylReagents & ConditionsTypical YieldDeprotection ConditionsAdvantagesLimitations
MOM Ether Phenolic (C2) MOMCl , K2​CO3​ , Acetone, 0 °C to RT88 - 92% HCl /MeOH or TFA/DCMExcellent base stability; orthogonal to silyl ethers.Reagent ( MOMCl ) is a regulated carcinogen.
Benzyl Ether Phenolic (C2) BnBr , K2​CO3​ , DMF, RT85 - 90% BCl3​ , Pentamethylbenzene, -78 °CHighly robust across drastic pH ranges.Standard H2​/Pd deprotection destroys the nitrile.
TBS Ether Benzylic (C4) TBSCl , Imidazole, DCM, RT90 - 95%TBAF, THF, RTFast installation; cheap reagents.Prone to partial cleavage during MOM deprotection.
TBDPS Ether Benzylic (C4) TBDPSCl , Imidazole, DMF, RT85 - 88%TBAF, THF, RTExceptional acid stability; perfect orthogonality with MOM.Slower reaction time due to extreme steric bulk.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Selective Phenolic Protection (MOM Ether)

Causality: The weak base K2​CO3​ (conjugate acid pKa​≈10.3 ) quantitatively deprotonates the acidic phenol ( pKa​≈9 ) but is entirely incapable of deprotonating the benzylic alcohol ( pKa​≈15 ). The resulting phenoxide anion outcompetes the neutral primary alcohol for the MOMCl electrophile.

  • Reaction: Dissolve 2-hydroxy-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous acetone (0.2 M). Add finely powdered K2​CO3​ (1.5 eq). Stir for 15 minutes at room temperature (the solution will develop a yellow tint as the phenoxide forms).

  • Electrophile Addition: Cool the mixture to 0 °C. Add MOMCl (1.1 eq) dropwise. Warm to room temperature and stir for 2-3 hours.

  • Self-Validation (Workup): Quench with water and extract with EtOAc. Crucial Step: Wash the organic layer with 0.1 M NaOH . This selectively extracts any unreacted starting material into the aqueous phase, ensuring high purity of the product.

  • Self-Validation (NMR): In 1H NMR ( CDCl3​ ), verify the success of the reaction by the appearance of a sharp singlet at ∼5.3 ppm (2H, −OCH2​O− ) and the complete disappearance of the phenolic −OH signal at ∼9.5 ppm. The benzylic −CH2​OH signal should remain intact as a doublet/triplet coupled to the hydroxyl proton.

Protocol B: Selective Benzylic Protection (TBDPS Ether)

Causality: Imidazole acts purely as a non-deprotonating acid scavenger and nucleophilic catalyst. Because neither hydroxyl group is deprotonated, reactivity is governed strictly by innate nucleophilicity and sterics. The unhindered primary benzylic alcohol rapidly attacks the bulky TBDPSCl silicon center, while the sterically hindered, less nucleophilic ortho-substituted phenol remains inert.

  • Reaction: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M). Add Imidazole (2.2 eq) and cool to 0 °C.

  • Electrophile Addition: Add TBDPSCl (1.05 eq) dropwise. Stir at room temperature for 4-6 hours.

  • Self-Validation (Workup): Dilute with diethyl ether and wash extensively with saturated aqueous NH4​Cl followed by brine. The NH4​Cl wash is critical to quantitatively remove DMF and imidazole.

  • Self-Validation (NMR): In 1H NMR ( CDCl3​ ), confirm selective protection by identifying the massive tert-butyl singlet at ∼1.05 ppm (9H) and the multiplet of 10 aromatic protons from the diphenyl groups. The phenolic −OH peak must remain visible at ∼9.5 ppm.

Orthogonal Workflow Visualization

The following diagram illustrates the logical pathways for achieving full orthogonal protection, allowing the chemist to selectively unmask either the phenolic or benzylic position on demand.

OrthogonalProtection SM 2-hydroxy-4-(hydroxymethyl) benzonitrile (Starting Material) MOM_Prot Phenol Protected (MOM Ether) SM->MOM_Prot MOMCl, K2CO3 (Basicity-Driven) TBDPS_Prot Benzylic Protected (TBDPS Ether) SM->TBDPS_Prot TBDPSCl, Imidazole (Nucleophilicity-Driven) Fully_Prot Fully Orthogonally Protected MOM_Prot->Fully_Prot TBDPSCl, Imidazole TBDPS_Prot->Fully_Prot MOMCl, K2CO3 Fully_Prot->MOM_Prot TBAF, THF (Cleaves TBDPS) Fully_Prot->TBDPS_Prot HCl, MeOH (Cleaves MOM)

Orthogonal protection and selective deprotection workflow for the target benzonitrile.

References

  • Okaya, S., Okuyama, K., Okano, K., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74. URL:[Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(10), 1979-1982. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. URL:[Link]

  • Wikipedia Contributors. (2024). Protecting group: Orthogonal protection. Wikipedia, The Free Encyclopedia. URL:[Link]

Validation

In Vitro Assay Validation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile Derivatives as Targeted Covalent Inhibitors

A Comparative Guide for Cysteine Protease Targeting As drug discovery increasingly pivots toward Targeted Covalent Inhibitors (TCIs), the nitrile warhead has emerged as a premier pharmacophore for targeting cysteine prot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Cysteine Protease Targeting

As drug discovery increasingly pivots toward Targeted Covalent Inhibitors (TCIs), the nitrile warhead has emerged as a premier pharmacophore for targeting cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro). As a Senior Application Scientist, I frequently observe discovery programs struggling with off-target toxicity and assay artifacts when utilizing highly reactive electrophiles.

This guide provides a comprehensive, field-proven framework for evaluating 2-hydroxy-4-(hydroxymethyl)benzonitrile-based compounds . By objectively comparing this scaffold against traditional alternatives (aldehydes and fluoromethyl ketones), we will establish a self-validating in vitro workflow that ensures both mechanistic fidelity and translational viability.

Mechanistic Rationale: The Benzonitrile Advantage

The 2-hydroxy-4-(hydroxymethyl)benzonitrile scaffold is not merely a structural placeholder; it is a highly tuned, bipartite inhibition system.

  • Mild Electrophilicity (The Warhead): Unlike highly reactive Michael acceptors or epoxides, the benzonitrile carbon is only mildly electrophilic. It remains inert in plasma and only undergoes nucleophilic attack when precisely activated by the microenvironment of the protease active site (specifically, the oxyanion hole and catalytic histidine). This results in the formation of a reversible thioimidate adduct, drastically reducing the risk of haptenization and immunogenic toxicity [1].

  • Subsite Anchoring (The Scaffold): The 2-hydroxy and 4-hydroxymethyl substitutions act as critical hydrogen-bond donors and acceptors. They anchor the compound in the S1 and S2 subsites, pre-organizing the nitrile carbon along the optimal Bürgi-Dunitz trajectory for thiolate attack.

Mechanism E Free Cysteine Protease (Catalytic Cys-SH) NC Non-Covalent Complex (S1/S2 Pocket Binding) E->NC + Inhibitor (k_on / k_off) I Benzonitrile Inhibitor (-CN Warhead) I->NC Cov Reversible Thioimidate Adduct (Cys-S-C=NH) NC->Cov Nucleophilic Attack (k_inact) Cov->NC Hydrolysis (k_rev)

Fig 1. Reversible covalent inhibition mechanism of benzonitrile warheads.

Comparative Performance Data

To objectively evaluate the benzonitrile scaffold, we must benchmark it against standard covalent warheads used in cysteine protease inhibition. The data below synthesizes typical in vitro parameters for Cathepsin K inhibition.

Inhibitor ClassWarhead ChemistryBinding Mode IC50​ (nM) kinact​/KI​ ( M−1s−1 )GSH t1/2​ (Selectivity)Cytotoxicity CC50​
2-Hydroxy-4-(hydroxymethyl)benzonitrile Nitrile (-CN)Covalent Reversible12 - 45 4.5×104 > 48 hours > 50 µM (Low)
Peptidic Aldehyde Aldehyde (-CHO)Covalent Reversible5 - 20 8.2×104 < 2 hours10 - 15 µM (Mod)
Fluoromethyl Ketone (FMK) Halomethyl KetoneCovalent Irreversible1 - 10 1.1×105 < 15 mins< 5 µM (High)

Key Takeaway: While FMKs and aldehydes exhibit slightly higher raw potency ( kinact​/KI​ ), the benzonitrile derivative demonstrates vastly superior biochemical stability (GSH t1/2​>48 hours). This mild intrinsic reactivity is the cornerstone of developing safe, non-toxic clinical candidates [2].

In Vitro Assay Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out Pan-Assay Interference Compounds (PAINS) and assay artifacts.

Protocol A: Time-Dependent Enzymatic Assay & Jump-Dilution (Reversibility)

Standard steady-state kinetics cannot distinguish between tight-binding non-covalent inhibitors and covalent inhibitors. We must evaluate time-dependent inhibition and prove reversibility.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Cathepsin K to 1 nM in assay buffer (50 mM NaOAc, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA, 0.01% Triton X-100). Validation Checkpoint: DTT is required to keep the catalytic cysteine reduced; ensure the benzonitrile compound does not react directly with DTT prior to enzyme addition.

  • Pre-Incubation (Time-Dependence): Incubate the enzyme with varying concentrations of the benzonitrile compound (0.1x to 10x estimated IC50​ ) for 0, 15, 30, and 60 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-LR-AMC) at a concentration equal to its Km​ . Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes. Calculate kobs​ and subsequently kinact​/KI​ .

  • Jump-Dilution (Reversibility Test):

    • Pre-incubate the enzyme with the inhibitor at 100x the IC50​ for 1 hour to ensure >95% complex formation.

    • Rapidly dilute the mixture 100-fold into an assay buffer containing the fluorogenic substrate.

    • Causality Analysis: Monitor the recovery of enzymatic velocity. A benzonitrile will show a slow recovery of fluorescence (curvilinear progress curve) as the thioimidate bond hydrolyzes. An FMK will show a flat line (zero recovery), proving irreversible binding.

Protocol B: Intrinsic Reactivity & Off-Target Profiling (GSH Assay)

To confirm that the benzonitrile is not indiscriminately reactive, we measure its half-life in the presence of a physiological thiol surrogate [3].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µM solution of the benzonitrile compound in PBS (pH 7.4). Add reduced Glutathione (GSH) to a final concentration of 5 mM (50-fold excess).

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours. Quench the reaction immediately with an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent benzonitrile mass transition.

  • Validation Checkpoint: Run a parallel control with a known reactive electrophile (e.g., a chloroacetamide). The chloroacetamide should deplete within 2 hours, while the 2-hydroxy-4-(hydroxymethyl)benzonitrile must exhibit a t1/2​>24 hours to be considered a viable, target-specific covalent inhibitor.

Experimental Workflow Visualization

Workflow Prep Compound Preparation (DMSO Stock Formulation) Screen Primary Enzymatic Screen (Time-Dependent IC50 / FRET) Prep->Screen Mech Mechanism Validation (Jump-Dilution Reversibility) Screen->Mech Active Hits (IC50 < 1 µM) Select Selectivity & DMPK (GSH Reactivity LC-MS/MS) Mech->Select Reversible Binders Confirmed Lead Lead Candidate Validation (Cellular Efficacy & Toxicity) Select->Lead High GSH Stability (t1/2 > 24h)

Fig 2. In vitro assay validation workflow for targeted covalent benzonitrile inhibitors.

References

  • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: Molecules, 2022, 27(8), 2561. URL: [Link]

  • Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: RSC Medicinal Chemistry, 2023, 14(2), 201-217. URL: [Link]

  • Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Source: ACS Medicinal Chemistry Letters, 2014, 5(5), 501-505. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-hydroxy-4-(hydroxymethyl)benzonitrile

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship....

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-hydroxy-4-(hydroxymethyl)benzonitrile, with its dual reactive moieties—a phenolic hydroxyl group and a nitrile group—requires a nuanced and informed approach to its handling and disposal. Improper disposal can lead to significant safety hazards, environmental contamination, and regulatory non-compliance.

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-hydroxy-4-(hydroxymethyl)benzonitrile. The procedures outlined are grounded in established principles of chemical safety, regulatory requirements, and a causal understanding of the compound's chemical nature.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

  • Phenolic Moiety : Phenolic compounds are known to be toxic and corrosive.[1] They can cause severe skin and eye irritation or damage.[2][3]

  • Nitrile Moiety : Organic nitriles are toxicologically significant. Compounds like benzonitrile are classified as harmful if swallowed or in contact with skin. The toxicity of some nitriles is linked to their potential to release cyanide in vivo, though this varies greatly by structure.

  • Combustibility : Related benzonitrile compounds are combustible liquids or solids, suggesting that 2-hydroxy-4-(hydroxymethyl)benzonitrile may form explosive mixtures with air upon intense heating.[4]

Based on this analysis, 2-hydroxy-4-(hydroxymethyl)benzonitrile must be handled as a hazardous substance. All waste containing this compound is classified as hazardous waste.[5]

Table 1: Hazard Summary and Essential Protective Measures
ParameterGuidelineRationale & Citation
Hazard Classification Hazardous Waste. Likely Acute Toxicity (Oral, Dermal), Skin/Eye Irritant.Based on the toxicological profiles of phenolic and nitrile functional groups.[1][2][6]
Primary PPE Nitrile gloves, safety goggles, fully-buttoned lab coat.To prevent skin and eye contact with the potentially corrosive and toxic compound.[5]
Enhanced PPE Chemical safety goggles and/or a full-face shield.Required when there is a significant risk of splashing during bulk handling or spill cleanup.[1][5]
Handling Area Chemical fume hood.To minimize inhalation exposure to any dusts or aerosols.[5][7]
Incompatible Materials Strong oxidizing agents, strong bases.To prevent potentially dangerous exothermic reactions or degradation.[2]

The Core Principle: Segregation and Containment

The foundational rule of chemical disposal is that laboratory waste must never be discharged into the sanitary sewer system or regular trash.[8] The active functional groups in 2-hydroxy-4-(hydroxymethyl)benzonitrile pose a threat to aquatic ecosystems and can interfere with wastewater treatment processes.

Disposal is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[8] This regulation mandates that hazardous chemical waste be meticulously tracked from its point of generation to its final disposal ("cradle to grave").[9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and segregation of waste streams containing 2-hydroxy-4-(hydroxymethyl)benzonitrile.

Step 1: Prepare the Accumulation Area
  • Designate the Area : Perform all waste handling within a chemical fume hood to minimize inhalation risk.[10]

  • Assemble PPE : Before handling the chemical or its waste, don the appropriate PPE as detailed in Table 1.[5]

  • Prepare the Waste Container : Obtain a designated hazardous waste container that is clean, dry, and chemically compatible with the waste stream (e.g., a high-density polyethylene or glass container for organic solutions).[7][8] Ensure it has a secure, leak-proof closure.[8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[10] Do not mix incompatible waste streams.[11]

  • Solid Waste :

    • Collect unreacted 2-hydroxy-4-(hydroxymethyl)benzonitrile or grossly contaminated solids (e.g., from a spill cleanup) in a dedicated, sealed, and properly labeled solid waste container.[5]

  • Liquid Waste (Solutions) :

    • Aqueous Solutions : Collect aqueous solutions containing the compound in a container designated for aqueous hazardous waste. Do not mix with organic solvents.

    • Organic Solvent Solutions : Segregate based on halogen content. Collect solutions with non-halogenated solvents (e.g., ethanol, hexane, ethyl acetate) in a "Non-Halogenated Organic Waste" container. Solutions with halogenated solvents (e.g., dichloromethane, chloroform) must go into a separate "Halogenated Organic Waste" container. This is crucial as disposal methods, particularly incineration, differ for these two categories.[7]

  • Contaminated Labware (Trace Amounts) :

    • Sharps : Contaminated needles or razor blades must be placed in a designated sharps container for hazardous waste.

    • Glassware : Rinse glassware three times with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional EHS policy, which you must consult.

    • Consumables : Gloves, weigh boats, and paper towels with trace contamination should be collected in a sealed bag or container labeled as "Solid Hazardous Waste" or as directed by your institution's EHS department.[12]

Step 3: Container Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[9][10]

  • Affix the Label : Securely attach a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[9]

  • Identify Contents : Clearly write the full chemical name of all components in the container. For 2-hydroxy-4-(hydroxymethyl)benzonitrile, do not use abbreviations. List all solvents and their approximate percentages.

  • Date the Container : Your facility may operate a Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA). The dating requirements differ, but it is crucial to know when accumulation started to comply with storage time limits (e.g., 90 or 180 days).[9]

Emergency Protocol: Spill Management

Accidental releases must be managed promptly and safely.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[5]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose : Label the container with all its contents (absorbent material, spilled chemical) and dispose of it as hazardous waste according to the protocol in Section 3.[2]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 2-hydroxy-4-(hydroxymethyl)benzonitrile.

G Disposal Decision Workflow for 2-hydroxy-4-(hydroxymethyl)benzonitrile cluster_form Identify Waste Form cluster_liquid Segregate Liquid Waste cluster_organic Segregate Organic Waste Start Waste Generation (Contains 2-hydroxy-4-(hydroxymethyl)benzonitrile) Solid Solid (Pure compound, contaminated solids) Start->Solid Liquid Liquid (Aqueous or organic solution) Start->Liquid Labware Contaminated Labware (Gloves, pipettes, glassware) Start->Labware Container_Solid Collect in Labeled 'Solid Hazardous Waste' Container Solid->Container_Solid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Container_Labware Collect in Labeled 'Solid Hazardous Waste' (or as per EHS policy) Labware->Container_Labware Container_Aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container Aqueous->Container_Aqueous Halogenated Halogenated Solvents Organic->Halogenated NonHalogenated Non-Halogenated Solvents Organic->NonHalogenated Container_Halo Collect in Labeled 'Halogenated Organic Waste' Container Halogenated->Container_Halo Container_NonHalo Collect in Labeled 'Non-Halogenated Organic Waste' Container NonHalogenated->Container_NonHalo EHS Store in Satellite Accumulation Area & Contact EHS for Pickup by Licensed Disposal Vendor Container_Solid->EHS Container_Aqueous->EHS Container_Halo->EHS Container_NonHalo->EHS Container_Labware->EHS

Caption: Logical workflow for segregating and containerizing waste streams.

References

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  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Fisher Scientific. (2025, December 21).
  • PubChem. 2-Hydroxy-4-methylbenzonitrile.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzonitrile.
  • Yale Environmental Health & Safety.
  • Benchchem.
  • Benchchem. Safety and handling precautions for 2-Hydroxybenzonitrile.
  • Fisher Scientific. (2014, January 15). SAFETY DATA SHEET - 4-(Hydroxymethyl)benzonitrile.
  • Benchchem. A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Sigma-Aldrich. (2026, February 11).
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